molecular formula C22H20O11 B8259417 5''-O-Acetyljuglanin

5''-O-Acetyljuglanin

Katalognummer: B8259417
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: XRBZTOWOCGDQLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5''-O-Acetyljuglanin is a useful research compound. Its molecular formula is C22H20O11 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBZTOWOCGDQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5”-O-Acetyljuglanin: A Technical Guide to its Putative Natural Source and Flavonoid Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5”-O-Acetyljuglanin is a flavonoid of interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its putative natural source and detailed methodologies for the isolation of related flavonoid compounds. While direct literature explicitly detailing the isolation of 5”-O-Acetyljuglanin from a specific natural source is limited, this guide synthesizes the most relevant and detailed experimental protocols for the isolation of flavonoids from Engelhardia roxburghiana, a plant species identified as a likely source of structurally similar compounds.

Putative Natural Source: Engelhardia roxburghiana

Engelhardia roxburghiana, a tree belonging to the Juglandaceae family, is a promising yet under-explored source of unique flavonoids.[1] Distributed throughout Southeast Asia, various parts of this plant have been used in traditional medicine.[1] Phytochemical investigations of E. roxburghiana have revealed a rich profile of flavonoids, though 5”-O-Acetyljuglanin has not been explicitly identified in the available literature. However, the presence of other complex flavonoid glycosides suggests that it may be a viable, yet unconfirmed, source of this compound.

Experimental Protocols: Isolation of Flavonoids from Engelhardia roxburghiana Leaves

The following protocol is adapted from a study by Huang et al. (2011), which successfully isolated the flavonoids engeletin and astilbin from the leaves of Engelhardia roxburghiana.[1] This methodology provides a robust framework for the extraction and purification of flavonoids from this plant material and serves as a foundational procedure for the prospective isolation of 5”-O-Acetyljuglanin.

Plant Material and Extraction
  • Plant Material: Dried leaves of Engelhardia roxburghiana.

  • Extraction Solvent: Methanol.

  • Procedure:

    • The dried and pulverized leaves (5 kg) are subjected to cold maceration with methanol (60 L) five times.

    • The extracts are combined, and the methanol is removed under reduced pressure at 68 °C to yield a crude extract.

Solvent Partitioning

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Solvents: Petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Procedure:

    • The crude extract is suspended in water.

    • The aqueous suspension is successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

    • The resulting fractions are concentrated to dryness.

Chromatographic Purification

The ethyl acetate fraction, typically rich in flavonoids, is subjected to multiple chromatographic steps for the isolation of pure compounds.

  • Techniques: Silica gel column chromatography and Sephadex LH-20 column chromatography.

  • Procedure:

    • The ethyl acetate fraction (100 g) is loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield multiple sub-fractions.

    • A specific sub-fraction (e.g., Fraction 4, 3.5 g) is further purified on a Sephadex LH-20 column using methanol as the mobile phase to yield the target flavonoid compounds.

Quantitative Data

The following table summarizes the quantitative data from the representative flavonoid isolation process described by Huang et al. (2011).

ParameterValue
Starting Plant Material (dried leaves)5 kg
Ethyl Acetate Fraction Yield100 g
Isolated Compound 1 (Engeletin) YieldNot specified in abstract
Isolated Compound 2 (Astilbin) YieldNot specified in abstract

Visualizing the Isolation Workflow

The following diagram illustrates the key stages of the flavonoid isolation process from Engelhardia roxburghiana.

Isolation_Workflow Start Dried Leaves of Engelhardia roxburghiana Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Petroleum Ether Fraction Chloroform Fraction Ethyl Acetate Fraction n-Butanol Fraction Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Ethyl Acetate Fraction Sub_Fractions Sub-fractions Silica_Gel->Sub_Fractions Sephadex Sephadex LH-20 Column Chromatography Sub_Fractions->Sephadex Pure_Flavonoids Pure Flavonoid Compounds Sephadex->Pure_Flavonoids

Caption: Workflow for the isolation of flavonoids from Engelhardia roxburghiana.

Conclusion

While the direct isolation of 5”-O-Acetyljuglanin from a natural source remains to be explicitly documented in scientific literature, the phytochemical profile of Engelhardia roxburghiana suggests it as a promising candidate for further investigation. The detailed experimental protocol for flavonoid isolation from this plant provides a solid foundation for researchers aiming to isolate and characterize novel or less common flavonoids, including the potential discovery of 5”-O-Acetyljuglanin. Further comprehensive phytochemical analysis of Engelhardia roxburghiana is warranted to confirm the presence of this and other potentially valuable bioactive compounds.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 5''-O-Acetyljuglanin, a naturally occurring acetylated flavonoid glycoside. Due to the absence of direct literature on the complete biosynthesis of this specific molecule, this document presents a putative pathway constructed from established general flavonoid biosynthesis routes and known enzymatic reactions for glycosylation and acylation. This guide provides a comprehensive overview of the likely enzymatic steps, relevant experimental protocols for characterization, and quantitative data from analogous systems.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Kaempferol Aglycone: This stage follows the well-established phenylpropanoid and flavonoid biosynthesis pathways, starting from the amino acid L-phenylalanine.

  • Glycosylation of Kaempferol to form Juglanin: The kaempferol aglycone is glycosylated at the 3-hydroxyl position with an arabinofuranose moiety to yield juglanin (kaempferol-3-O-arabinofuranoside).

  • Acetylation of Juglanin: The final step involves the transfer of an acetyl group to the 5''-hydroxyl position of the arabinose sugar moiety of juglanin.

The overall proposed pathway is depicted in the following diagram:

This compound Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis cluster_2 Glycosylation cluster_3 Acetylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin chalcone Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Juglanin Juglanin Kaempferol->Juglanin F3GT (putative) This compound This compound Juglanin->this compound J5''-O-AT (putative) UDP-L-arabinose UDP-L-arabinose UDP-L-arabinose->Juglanin Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

The formation of the flavonol kaempferol is a well-characterized process that begins with L-phenylalanine[1]. The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol[1][2].

Juglanin is kaempferol-3-O-arabinofuranoside[3][4][5]. This glycosylation step requires an activated arabinose donor and a specific glycosyltransferase.

  • UDP-L-arabinose Biosynthesis: The likely sugar donor is UDP-L-arabinose. This nucleotide sugar is synthesized from UDP-glucose through a series of enzymatic reactions. UDP-glucose is converted to UDP-glucuronic acid, which is then decarboxylated to UDP-xylose. Finally, UDP-xylose 4-epimerase (UXE) catalyzes the epimerization of UDP-xylose to UDP-L-arabinose[6][7][8].

  • Flavonoid 3-O-Glycosyltransferase (F3GT): The transfer of the arabinose moiety to the 3-hydroxyl group of kaempferol is likely catalyzed by a flavonoid 3-O-glycosyltransferase. While a specific kaempferol-3-O-arabinosyltransferase has not been fully characterized, some flavonoid glycosyltransferases exhibit broad substrate specificity and can utilize UDP-arabinose as a sugar donor[9]. For instance, a flavonoid 3-O-glycosyltransferase from Scutellaria baicalensis has been shown to accept UDP-arabinose[9].

The final step is the regioselective acetylation of the 5''-hydroxyl group of the arabinose moiety of juglanin. This reaction is likely catalyzed by a specific O-acetyltransferase.

  • Putative Juglanin 5''-O-Acetyltransferase (J5''-O-AT): This enzyme is proposed to belong to the BAHD family of acyltransferases, which are known to catalyze the acylation of various plant secondary metabolites, including flavonoids and anthocyanins, using acyl-CoA thioesters as acyl donors[6][7][10]. These enzymes are responsible for transferring an acetyl group from acetyl-CoA to a specific hydroxyl group on the sugar moiety of the flavonoid glycoside. While the specific enzyme for this compound is yet to be identified, the characterization of anthocyanin acyltransferases provides a model for this enzymatic step[6][11][12].

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on related flavonoid acyltransferases can provide insights into the potential kinetics and substrate preferences of the putative enzymes involved.

Enzyme ClassSubstrate(s)Acyl-CoA Donor(s)Relative Activity (%)OrganismReference
Anthocyanin 3-O-glucoside dimalonyltransferase (Aat1)Cyanidin 3-O-glucosideMalonyl-CoA100Zea mays[13]
Pelargonidin 3-O-glucosideMalonyl-CoA85Zea mays[13]
Peonidin 3-O-glucosideMalonyl-CoA70Zea mays[13]
Quercetin 3-O-glucosideMalonyl-CoAActivity detectedZea mays[13]
Cyanidin 3-O-glucosideSuccinyl-CoA25Zea mays[13]
Cyanidin 3-O-glucosideAcetyl-CoANo activityZea mays[13]
Anthocyanin 5-glucoside 4'''-O-malonyltransferase (Ss5MaT2)Pelargonidin 3-O-sophoroside-5-O-glucosideMalonyl-CoA100Salvia splendens[6]
Cyanidin 3-O-sophoroside-5-O-glucosideMalonyl-CoA95Salvia splendens[6]

Experimental Protocols

The characterization of the putative enzymes in the this compound biosynthesis pathway would involve several key experiments. Below are detailed methodologies for the cloning, expression, and functional characterization of a candidate Juglanin 5''-O-Acetyltransferase (J5''-O-AT).

A general workflow for cloning and expressing a candidate acyltransferase is presented below.

Experimental_Workflow Plant Tissue Collection Plant Tissue Collection RNA Extraction RNA Extraction Plant Tissue Collection->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification of Candidate Gene PCR Amplification of Candidate Gene cDNA Synthesis->PCR Amplification of Candidate Gene Gene-specific primers Cloning into Expression Vector Cloning into Expression Vector PCR Amplification of Candidate Gene->Cloning into Expression Vector e.g., pET vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli e.g., BL21(DE3) Protein Expression Induction Protein Expression Induction Transformation into E. coli->Protein Expression Induction IPTG Cell Lysis and Protein Purification Cell Lysis and Protein Purification Protein Expression Induction->Cell Lysis and Protein Purification e.g., Ni-NTA chromatography Protein Purification Protein Purification Enzyme Assay and Product Analysis Enzyme Assay and Product Analysis Protein Purification->Enzyme Assay and Product Analysis

Caption: General experimental workflow for cloning and expression of a candidate acyltransferase.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant source known to produce acetylated flavonoids. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Candidate Gene Amplification: Based on conserved sequences of known BAHD acyltransferases, degenerate primers are designed to amplify a candidate J5''-O-AT gene from the cDNA library via PCR.

  • Cloning into an Expression Vector: The amplified gene is cloned into an E. coli expression vector, such as pET, which often includes a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins).

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 50 µL) contains:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1-5 µg of purified recombinant J5''-O-AT protein

    • 100 µM juglanin (substrate)

    • 200 µM acetyl-CoA (acyl donor)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol or by acidification.

  • Control Reactions: Control reactions are performed in parallel, including a reaction without the enzyme, a reaction without juglanin, and a reaction without acetyl-CoA, to ensure that the product formation is enzyme-dependent.

Methodology:

  • Sample Preparation: The terminated reaction mixture is centrifuged to remove any precipitate, and the supernatant is filtered before injection into the HPLC system.

  • HPLC Analysis: The reaction products are separated and analyzed by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Detection: Diode array detector (DAD) to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm).

  • Product Identification: The formation of this compound is confirmed by comparing the retention time and UV-Vis spectrum with an authentic standard (if available). The disappearance of the juglanin substrate peak and the appearance of a new product peak are monitored.

  • LC-MS Analysis: For definitive identification, the product peak is collected and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of this compound.

For unequivocal structure determination of the enzymatic product and to confirm the position of acetylation, nuclear magnetic resonance (NMR) spectroscopy is employed.

Methodology:

  • Sample Preparation: The enzymatic product is purified by preparative HPLC and dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Analysis: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

  • Structural Confirmation: The position of the acetyl group is determined by observing the downfield shift of the proton and carbon signals corresponding to the 5''-position of the arabinose moiety and through correlations in the HMBC spectrum between the acetyl protons and the C-5'' of the arabinose.

Conclusion

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, this guide provides a robust putative pathway based on extensive knowledge of flavonoid biochemistry. The proposed pathway involves the formation of the kaempferol aglycone, its glycosylation to juglanin, and a final acetylation step catalyzed by a putative BAHD-family acyltransferase. The experimental protocols outlined provide a clear roadmap for the identification and characterization of the novel enzymes involved in this pathway, which will be of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of 5''-O-Acetyljuglanin, a derivative of the naturally occurring flavonoid glycoside, juglanin. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with information extrapolated from the parent compound, juglanin, and other acetylated flavonoids.

Chemical and Physical Properties

This compound is the acetylated form of juglanin (kaempferol-3-O-α-L-arabinofuranoside) at the 5''-hydroxyl position of the arabinofuranoside moiety. This modification can influence its physicochemical properties, such as solubility and lipophilicity, which in turn may affect its bioavailability and biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₂₂H₂₀O₁₁ChemFaces
Molecular Weight 460.39 g/mol ChemFaces
Physical Description PowderChemFaces
Purity ≥98%ChemFaces
CAS Number 885697-82-5ChemFaces
Solubility Soluble in DMSOGeneral knowledge for flavonoids
Melting Point Not reportedData not found in the public domain.
Boiling Point Not reportedData not found in the public domain.

Spectroscopic Data (Inferred)

Table 2: Expected Spectroscopic Characteristics of this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the kaempferol backbone, the arabinofuranoside sugar moiety, and a characteristic singlet for the acetyl group protons (typically around δ 2.0-2.3 ppm). The proton at the 5''-position of the sugar would show a downfield shift compared to juglanin due to the deshielding effect of the acetyl group.
¹³C NMR Resonances for the kaempferol and arabinofuranoside carbons. The presence of the acetyl group would be indicated by a carbonyl carbon signal (around δ 170 ppm) and a methyl carbon signal (around δ 20-25 ppm). The C-5'' signal of the sugar would be shifted downfield.
IR (Infrared) Characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group from the flavonoid C-ring (around 1650 cm⁻¹), aromatic C=C stretching vibrations, and C-O stretching. A strong ester carbonyl stretching band from the acetyl group would be expected around 1735-1750 cm⁻¹.[1]
UV-Vis Two major absorption bands characteristic of the flavonol skeleton. Band I (in the range of 320-385 nm) corresponds to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) to the A-ring benzoyl system. The exact λmax may be slightly shifted compared to juglanin.[2][3][4][5][6]

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections outline plausible methodologies based on general procedures for the synthesis and purification of acetylated flavonoids.

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from its parent compound, juglanin.

Principle: Selective acetylation of the primary hydroxyl group at the 5''-position of the arabinofuranoside moiety of juglanin can be achieved using a suitable acetylating agent under controlled conditions. The use of a mild base can facilitate the reaction.

Materials:

  • Juglanin

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another appropriate solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve juglanin in a mixture of dichloromethane and a slight excess of pyridine.

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of acetic anhydride dropwise to the solution with continuous stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

G Juglanin Juglanin ReactionMixture Reaction Mixture Juglanin->ReactionMixture AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMixture Pyridine Pyridine Pyridine->ReactionMixture Purification Purification (Column Chromatography) ReactionMixture->Purification Acetyljuglanin This compound Purification->Acetyljuglanin

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, based on studies of its parent compound, juglanin, and other acetylated flavonoids, we can infer its potential biological activities and mechanisms of action.

Potential Biological Activities
  • Anticancer Activity: Studies have shown that acetylation can enhance the anticancer activity of flavonoids like kaempferol and quercetin.[1] Therefore, this compound may exhibit improved cytotoxic effects against various cancer cell lines compared to juglanin.[1][7]

  • Acetylcholinesterase (AChE) Inhibition: Acylated kaempferol glycosides have demonstrated strong inhibitory activities against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[8] It is plausible that this compound could also act as an AChE inhibitor.[8]

  • Anti-inflammatory and Antioxidant Activity: Juglanin possesses significant anti-inflammatory and antioxidant properties. Acetylation may modulate these activities, potentially by altering the compound's ability to scavenge free radicals or interact with inflammatory pathways.

Potential Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. The parent compound, juglanin, is known to modulate several key pathways. It is likely that this compound influences similar pathways, with its activity potentially enhanced due to increased cell permeability.

  • Nrf2/ARE Pathway: Flavonoids are well-known activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical regulator of cellular defense against oxidative stress.[9][10][11][12][13] Activation of this pathway leads to the expression of numerous antioxidant and detoxification enzymes.

G 5_O_Acetyljuglanin This compound Keap1 Keap1 5_O_Acetyljuglanin->Keap1 inhibition ROS Oxidative Stress (ROS) ROS->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE activation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

  • MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in regulating inflammation.[14][15][16][17][18] Flavonols have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.[14][15] this compound may exert anti-inflammatory effects through similar mechanisms.

G 5_O_Acetyljuglanin This compound MAPK MAPK (p38, ERK, JNK) 5_O_Acetyljuglanin->MAPK inhibition IKK IKK 5_O_Acetyljuglanin->IKK inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK NFkappaB NF-κB MAPK->NFkappaB activation IkappaB IκBα IKK->IkappaB phosphorylation (degradation) IkappaB->NFkappaB inhibition Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a structurally interesting derivative of the natural flavonoid juglanin. While direct experimental data for this compound is limited, this guide provides a foundational understanding of its likely physical, chemical, and biological properties based on available information for related compounds. The increased lipophilicity conferred by the acetyl group may enhance its bioavailability and biological activity, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of cancer and neurodegenerative diseases. Further research is warranted to isolate or synthesize and fully characterize this compound to validate these inferred properties and explore its therapeutic potential.

References

In Vitro Biological Activity of Juglanin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the in vitro biological activities of juglanin . As of the latest literature search, specific experimental data for 5''-O-Acetyljuglanin is not available. The information presented herein pertains to the parent compound, juglanin (kaempferol 3-O-α-L-arabinofuranoside). Acetylation can influence the biological activity of flavonoids, in some cases enhancing their effects, but direct extrapolation of the following data to this compound is not recommended without further experimental validation.

This technical guide summarizes the known in vitro biological activities of juglanin, providing quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways.

Quantitative Data on In Vitro Biological Activities

The in vitro biological activities of juglanin have been investigated across a range of cell types and experimental models. The following table summarizes the key quantitative findings.

Biological ActivityCell Line / ModelConcentration / IC50Key Findings
Anti-inflammatory Lipopolysaccharide (LPS)-induced RAW264.7 macrophages0.5–120 µMInhibition of pro-inflammatory mediators.[1]
Anti-oxidant Various cellular models≤10 µM (in more than half of the studies)Scavenging of reactive oxygen species (ROS).[1]
Pro-apoptotic (Cancer) Various cancer cell linesData not specifiedInduction of apoptosis in cancerous cells.[1]
Anti-fibrotic Data not specifiedData not specifiedReduction of fibrotic markers.[1]
Anti-thrombotic Washed rabbit platelet aggregationData not specifiedInhibition of platelet aggregation.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below.

Anti-Inflammatory Activity Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of juglanin (e.g., 0.5–120 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Production: Levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of juglanin on the production of inflammatory mediators is calculated relative to the LPS-stimulated control group.

Antioxidant Activity Assay
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

    • Procedure: A solution of DPPH in methanol is mixed with various concentrations of juglanin. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated.

  • Cellular Reactive Oxygen Species (ROS) Assay:

    • Cell Culture and Treatment: A suitable cell line is cultured and treated with juglanin for a specific period, followed by induction of oxidative stress using an agent like hydrogen peroxide (H₂O₂).

    • Staining: Cells are stained with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.

Pro-Apoptotic Activity in Cancer Cells (General Workflow)
  • Cell Culture: A relevant cancer cell line is cultured in an appropriate medium.

  • Treatment: Cells are treated with various concentrations of juglanin for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

    • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Procedure: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathways

Juglanin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1]

NF-κB Signaling Pathway in Inflammation

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Juglanin Juglanin Juglanin->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkappaB_nucleus->Inflammatory_Genes Induces Transcription

Caption: Juglanin inhibits the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Juglanin Juglanin Juglanin->Keap1 Promotes Nrf2 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: Juglanin activates the Nrf2 antioxidant pathway.

General Apoptotic Pathway in Cancer Cells

Apoptosis_Pathway Juglanin Juglanin Cancer_Cell Cancer Cell Juglanin->Cancer_Cell Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Cancer_Cell->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Cancer_Cell->Anti_Apoptotic Downregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes Permeabilization Anti_Apoptotic->Mitochondrion Inhibits Permeabilization Caspases Caspase Cascade (e.g., Caspase-3) Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Juglanin induces apoptosis in cancer cells.

References

An In-depth Technical Guide to the Antioxidant Potential of Juglanin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "5''-O-Acetyljuglanin" as specified in the query does not appear in the referenced scientific literature. It is highly probable that the intended compound of interest is Juglanin , also known as Kaempferol 3-O-α-L-arabinofuranoside . This guide will proceed with a comprehensive analysis of Juglanin's antioxidant properties.

Juglanin is a naturally occurring flavonol glycoside found in various plants, including Juglans regia (walnut) and Polygonum aviculare. It has garnered significant attention from the scientific community for its diverse pharmacological activities, with its antioxidant and anti-inflammatory properties being particularly noteworthy. This technical guide provides a detailed overview of the assays used to evaluate the antioxidant potential of Juglanin, presents available quantitative data, outlines experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Antioxidant Activity of Juglanin and Related Compounds

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay targets a different aspect of antioxidant activity, such as radical scavenging or reducing power. Due to the limited availability of comprehensive quantitative data for Juglanin across all major assays in a single study, this section presents data for Juglanin's aglycone, Kaempferol, and its related glycosides. This comparative data provides valuable insights into the antioxidant potential of this class of flavonoids.

CompoundDPPH Radical Scavenging Assay (IC50 in µM)ABTS Radical Scavenging Assay (IC50 in µM)Reference
Kaempferol> 10012.5[1]
Kaempferol-7-O-glucoside> 10025.8[1]
Kaempferol-3-O-rutinoside> 100> 100[1]
Kaempferol-3-O-rhamnoside> 100> 100[1]
AssayPlant Extract Rich in Kaempferol GlycosidesAntioxidant CapacityReference
FRAPWater extract of Salvia officinalisHigh[2]
DPPHWater extract of Salvia officinalisHigh[2]
ABTSEthanol extract of Salvia officinalisHigh[2]

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Potential Assays

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. The following sections outline the methodologies for the three most common assays used to evaluate the antioxidant potential of compounds like Juglanin.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       &- (Yellow)

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test sample (Juglanin) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Micropipettes

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test sample (Juglanin) and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample solutions at different concentrations. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   &- (Colorless)

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test sample (Juglanin)

  • Trolox (a water-soluble vitamin E analog, used as a standard)

  • Micropipettes

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Generation of ABTS•+: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test sample at various concentrations to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Fe³⁺-TPZ + Antioxidant → Fe²⁺-TPZ + Oxidized Antioxidant (Colorless)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              &- (Blue)

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test sample (Juglanin)

  • Standard solution of known Fe²⁺ concentration (e.g., FeSO₄)

  • Micropipettes

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: A standard curve is prepared using the Fe²⁺ standard. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Signaling Pathways and Mechanism of Action

Juglanin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways are central to this mechanism.

Under conditions of oxidative stress, Juglanin promotes the activation of the Nrf2 pathway, a master regulator of the antioxidant response.

Nrf2_Pathway Juglanin Juglanin Keap1_Nrf2 Keap1-Nrf2 Complex Juglanin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., UVB) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Juglanin activates the Nrf2 pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress, which can be induced by factors like UVB radiation, and the presence of Juglanin, leads to the dissociation of Nrf2 from Keap1.[3] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[3] This binding upregulates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately leading to enhanced cellular protection against oxidative damage.

Chronic inflammation is closely linked to oxidative stress. Juglanin has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway. This action is often dependent on its ability to first activate the Nrf2 pathway.[4][5]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, COX-2) NFkB->Pro_inflammatory_Genes translocates to nucleus & activates transcription of NFkB_IkB->NFkB releases Juglanin Juglanin Juglanin->IKK inhibits Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Caption: Juglanin inhibits the NF-κB pathway.

Inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (typically p65/p50).[6] Liberated NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes like COX-2.[4][5] Juglanin has been demonstrated to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[6] This ultimately leads to a reduction in the inflammatory response.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study with 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the preliminary in vitro cytotoxicity screening of novel chemical entities, using the hypothetical compound 5''-O-Acetyljuglanin as an illustrative example. The methodologies, data presentation formats, and logical workflows detailed herein represent standard practices in the fields of pharmacology and toxicology, offering a foundational framework for the initial assessment of a compound's cytotoxic potential.

Introduction

The evaluation of cytotoxicity is a critical first step in the drug discovery and development process. It provides essential information regarding a compound's potential to induce cell death, which is a key determinant of its therapeutic window and potential toxicological liabilities. Preliminary cytotoxicity screening aims to identify the concentration range at which a compound exhibits cellular toxicity across various cell lines, typically including both cancerous and non-cancerous cells, to assess its potency and selectivity. This guide outlines a standard workflow for such a screening, from initial cell culture to data analysis and interpretation.

Experimental Protocols

A fundamental aspect of cytotoxicity screening is the selection of appropriate assays to measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3] It relies on the ability of metabolically active cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[1]

2.1. Cell Culture and Maintenance

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, PC3 - prostate cancer) and a normal human cell line (e.g., MRC-5 - lung fibroblast) are selected to assess both anti-cancer activity and general cytotoxicity.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

2.2. MTT Assay Protocol

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer and Normal Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD
HeLaCervical Cancer12.5 ± 1.8
HepG2Liver Cancer25.3 ± 3.2
PC3Prostate Cancer18.7 ± 2.5
MRC-5Normal Lung Fibroblast> 100

IC50 values represent the mean ± standard deviation from three independent experiments.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of a novel compound.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_culture Maintain and expand selected cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G compound This compound cell Cancer Cell compound->cell bax Bax (pro-apoptotic) cell->bax activation bcl2 Bcl-2 (anti-apoptotic) cell->bcl2 inhibition mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release bax->mitochondrion bcl2->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Unveiling 5”-O-Acetyljuglanin: A Technical Guide to Its Discovery, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and potential therapeutic applications of 5”-O-Acetyljuglanin, a derivative of the naturally occurring flavonol glycoside, juglanin. While direct research on 5”-O-Acetyljuglanin is limited, this document extrapolates from the extensive studies on its parent compound, juglanin (kaempferol 3-O-α-L-arabinofuranoside), to present a foundational understanding and a methodological framework for future investigation.

Introduction to Juglanin and its Acetylated Derivative

Juglanin is a significant flavonol glycoside found in various plants, notably in the family Juglandaceae (walnuts).[1] It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and pro-apoptotic (in cancer cells) properties.[1] The acetylation of natural compounds is a common strategy in drug discovery to enhance pharmacokinetic properties, such as membrane permeability and stability. 5”-O-Acetyljuglanin represents a synthetically or naturally modified form of juglanin, which warrants investigation for potentially improved or novel therapeutic effects.

Discovery and Isolation

The discovery of a novel compound like 5”-O-Acetyljuglanin would typically involve a multi-step process beginning with the collection and extraction of plant material, followed by chromatographic separation and purification.

Hypothetical Isolation Workflow

The following diagram illustrates a standard workflow for the isolation of a natural product like 5”-O-Acetyljuglanin.

Isolation_Workflow A Plant Material Collection (e.g., Juglans regia leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol or Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) D->E F Fractionation (e.g., Ethyl Acetate Fraction) E->F G Column Chromatography (Silica Gel or Sephadex LH-20) F->G H Preparative HPLC G->H I Pure 5''-O-Acetyljuglanin H->I

Figure 1: General workflow for the isolation of 5”-O-Acetyljuglanin.
Experimental Protocol: Isolation and Purification

  • Plant Material Preparation: Fresh leaves of Juglans regia (1 kg) are collected, air-dried at room temperature for 7 days, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Preparative HPLC: Sub-fractions showing promising profiles on thin-layer chromatography (TLC) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound, 5”-O-Acetyljuglanin.

Structural Characterization

The precise chemical structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

TechniquePurposeExpected Observations for 5”-O-Acetyljuglanin
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the addition of an acetyl group (C₂H₂O) to the mass of juglanin (C₂₀H₁₈O₁₀).
¹H-NMR Spectroscopy Provides information on the number and chemical environment of protons.Signals corresponding to the protons of the kaempferol and arabinofuranoside moieties of juglanin, plus a characteristic singlet for the acetyl methyl group around δ 2.0 ppm. A downfield shift of the H-5” proton would be expected.
¹³C-NMR Spectroscopy Provides information on the number and chemical environment of carbon atoms.Resonances for the carbons of the juglanin skeleton, plus two additional signals for the acetyl carbonyl (around δ 170 ppm) and methyl groups.
2D-NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons to confirm the exact position of the acetyl group.HMBC correlations between the H-5” proton and the acetyl carbonyl carbon would confirm the 5”-O-acetylation.
FT-IR Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, as well as an ester carbonyl stretch.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of flavonoid compounds.Typical flavonoid absorption bands (Band I and Band II) would be observed.

Biological Activities and Underlying Mechanisms (Based on Juglanin)

Given the structural similarity, 5”-O-Acetyljuglanin is hypothesized to exhibit biological activities analogous or potentially superior to those of juglanin. The primary modes of action for juglanin involve the modulation of key signaling pathways.[1]

Anti-inflammatory Activity

Juglanin has been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPK.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Genes Induces Transcription Juglanin This compound (Hypothesized) Juglanin->MAPK Inhibits Juglanin->IKK Inhibits LPS LPS LPS->TLR4

Figure 2: Hypothesized anti-inflammatory signaling pathway of 5”-O-Acetyljuglanin.
Antioxidant and Cytoprotective Effects

The antioxidant properties of juglanin are linked to the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Antioxidant_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Juglanin This compound (Hypothesized) Juglanin->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits

Figure 3: Hypothesized antioxidant signaling pathway of 5”-O-Acetyljuglanin.
Pro-apoptotic Activity in Cancer Cells

In the context of oncology, juglanin has been reported to induce apoptosis in cancer cells through the modulation of pathways involving Akt and JAK/STAT.

PathwayRole in CancerEffect of Juglanin
PI3K/Akt Promotes cell survival and proliferation.Inhibition, leading to decreased survival signals.
JAK/STAT Involved in cell proliferation, differentiation, and apoptosis.Inhibition of STAT3 phosphorylation, leading to apoptosis.
AMPK A cellular energy sensor that can induce apoptosis when activated.Activation, leading to energy stress and apoptosis in cancer cells.

Quantitative Data on Biological Activity (Based on Juglanin)

The following table summarizes the reported quantitative data for the biological activities of juglanin, which can serve as a benchmark for evaluating 5”-O-Acetyljuglanin.

Biological ActivityAssayCell Line / ModelIC₅₀ / EC₅₀ (µM)Reference
Anti-inflammatory LPS-induced NO productionRAW 264.7 macrophages10 - 50[1]
Antioxidant DPPH radical scavengingCell-free25 - 100[1]
Cytotoxicity MTT assayA549 (Lung cancer)5 - 20[1]
Cytotoxicity MTT assayMCF-7 (Breast cancer)10 - 40[1]

Experimental Protocols for Biological Assays

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of 5”-O-Acetyljuglanin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: The concentration of NO is calculated from a standard curve, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 5”-O-Acetyljuglanin for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

While 5”-O-Acetyljuglanin remains a compound of largely unexplored potential, the extensive research on its parent molecule, juglanin, provides a strong rationale for its investigation. The acetylation at the 5” position may enhance its bioavailability and potency, making it a promising candidate for further preclinical and clinical development. Future research should focus on the definitive isolation and structural elucidation of 5”-O-Acetyljuglanin, followed by a comprehensive evaluation of its biological activities to validate the hypotheses presented in this guide. Comparative studies with juglanin will be crucial to determine the therapeutic advantages conferred by the acetyl group.

References

5''-O-Acetyljuglanin: A Technical Guide on its Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5''-O-Acetyljuglanin, a naturally occurring acetylated flavonoid, has been identified as a constituent of the fern Phymatopteris hastata. As a derivative of the well-known kaempferol glycoside, juglanin, this compound is of significant interest due to the potential enhancement of biological activity conferred by its acetyl group. This technical guide provides a comprehensive overview of this compound, including its structure, biosynthesis, and potential roles in plant metabolism. The document details experimental protocols for its extraction, isolation, and characterization, and presents available data on the biological activities of related compounds to infer its potential therapeutic applications.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide array of biological activities. Chemical modifications, such as acetylation, can significantly alter their physicochemical properties, including solubility, stability, and bioavailability, thereby influencing their metabolic fate and efficacy. This compound is an acetylated derivative of juglanin (kaempferol 3-O-α-L-arabinofuranoside) and has been isolated from the fern Phymatopteris hastata. The addition of an acetyl group to the sugar moiety of juglanin may play a crucial role in its function within the plant and its potential pharmacological activities. This guide aims to consolidate the current understanding of this compound and provide a framework for future research and development.

Chemical Structure and Properties

  • IUPAC Name: [(2R,3R,4S,5R)-5-(hydroxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one 5''-acetate

  • Synonyms: this compound

  • Chemical Formula: C₂₂H₂₀O₁₁

  • Molecular Weight: 460.39 g/mol

  • CAS Number: 885697-82-5

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₀O₁₁
Molecular Weight 460.39 g/mol
CAS Number 885697-82-5
Appearance Likely a solid, color to be determined
Solubility Expected to be soluble in polar organic solvents

Role in Plant Metabolism

The precise role of this compound in plant metabolism has not been extensively studied. However, based on the functions of other acetylated flavonoids, several roles can be inferred:

  • Enhanced Stability and Solubility: Acetylation can increase the stability of flavonoid glycosides, protecting them from enzymatic degradation. It can also modify their solubility, which may be important for their transport and storage within the plant.

  • Defense Mechanisms: Flavonoids are well-known for their role in plant defense against herbivores and pathogens. Acetylation may modulate the antimicrobial or insecticidal activity of juglanin.

  • UV Protection: Flavonoids accumulate in the epidermal layers of leaves and act as UV filters. The acetylation of juglanin might influence its UV absorption properties.

  • Detoxification: Acetylation can be a mechanism for the detoxification of xenobiotics or the regulation of endogenous hormone levels.

Biosynthesis

The biosynthetic pathway of this compound is not yet fully elucidated but can be predicted based on the known pathways of its precursors, kaempferol and juglanin. The pathway likely involves the following key steps:

  • Phenylpropanoid Pathway: The biosynthesis starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.

  • Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI).

  • Flavonol Formation: Naringenin is converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H), which is then oxidized to kaempferol by flavonol synthase (FLS).

  • Glycosylation: A glycosyltransferase (GT) attaches an arabinose sugar to the 3-hydroxyl group of kaempferol to form juglanin.

  • Acetylation: An acetyltransferase (AT) catalyzes the final step, the transfer of an acetyl group to the 5''-hydroxyl group of the arabinose moiety of juglanin, to produce this compound.

5_O_Acetyljuglanin_Biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Juglanin Juglanin Kaempferol->Juglanin Glycosyltransferase Acetyljuglanin This compound Juglanin->Acetyljuglanin Acetyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

Potential Biological Activities and Therapeutic Applications

While direct studies on the biological activities of this compound are limited, the activities of its parent compound, juglanin, and other acetylated flavonoids provide valuable insights into its potential.

  • Antioxidant Activity: Juglanin has demonstrated antioxidant properties, and acetylation may modulate this activity.

  • Anti-inflammatory Effects: Flavonoids are known for their anti-inflammatory effects. Acetylated kaempferol glycosides have shown potent anti-inflammatory activity.

  • Enzyme Inhibition: A phytochemical investigation of Phymatopteris hastata revealed that some of its isolated compounds exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes. Acetylated kaempferol glycosides have also been found to be strong inhibitors of acetylcholinesterase, indicating potential neuroprotective effects.[1]

  • Anticancer Properties: Acetylation has been shown to enhance the anticancer activity of some flavonoids.[2]

Table 2: Reported Biological Activities of Related Flavonoids

Compound/ClassBiological ActivityReference
Juglanin Antioxidant, Anti-inflammatory[3]
Acetylated Kaempferol Glycosides Acetylcholinesterase inhibition, Anti-inflammatory[1]
Flavonoids from P. hastata α-Glucosidase inhibition
Acetylated Flavonoids Enhanced anticancer activity[2]

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of this compound from Phymatopteris hastata.

Extraction_and_Isolation_Workflow Plant_Material Dried and powdered Phymatopteris hastata Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate and n-butanol) Crude_Extract->Partitioning Fractions Ethyl Acetate Fraction n-Butanol Fraction Partitioning->Fractions Column_Chromatography Column Chromatography (Silica gel or Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5''-O-Acetyljuglanin from Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical synthesis of 5''-O-Acetyljuglanin, a derivative of the naturally occurring flavonol glycoside, Juglanin. The synthesis commences from the readily available flavonoid, Kaempferol. This protocol is intended for laboratory personnel with a foundational knowledge of organic synthesis techniques.

Introduction

This compound is an acetylated derivative of Juglanin (Kaempferol 3-O-α-L-arabinofuranoside).[1][2] Juglanin itself is a naturally occurring flavonol glycoside found in various plants and has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and pro-apoptotic effects in cancer cells.[1][3] The acetylation of natural products is a common strategy in medicinal chemistry to potentially enhance their pharmacokinetic properties, such as membrane permeability and bioavailability.[4][5] This document outlines a two-step synthetic pathway from Kaempferol to this compound, involving a glycosylation reaction followed by a regioselective acetylation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
KaempferolC₁₅H₁₀O₆286.24520-18-3
JuglaninC₂₀H₁₈O₁₀418.355041-67-8
This compoundC₂₂H₂₀O₁₁460.39Not available

Table 2: Expected ¹H-NMR and ¹³C-NMR Data for this compound (in DMSO-d₆)

Note: The following are predicted chemical shifts based on the structure and data for similar compounds. Actual values may vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aglycone
2-156.5
3-133.5
4-177.8
512.5 (s, 5-OH)161.4
66.21 (d, J=2.0 Hz)98.8
7-164.5
86.45 (d, J=2.0 Hz)93.7
1'-121.2
2'8.05 (d, J=8.8 Hz)130.1
3'6.92 (d, J=8.8 Hz)115.3
4'10.1 (s, 4'-OH)159.9
5'6.92 (d, J=8.8 Hz)115.3
6'8.05 (d, J=8.8 Hz)130.1
Arabinofuranoside
1''5.45 (d, J=1.5 Hz)108.2
2''4.10 (m)82.1
3''3.80 (m)77.5
4''3.95 (m)86.8
5''a4.25 (dd, J=12.0, 2.5 Hz)64.5
5''b4.15 (dd, J=12.0, 5.0 Hz)
Acetyl Group
CH₃2.05 (s)20.8
C=O-170.1

Experimental Protocols

Step 1: Synthesis of Juglanin (Kaempferol 3-O-α-L-arabinofuranoside) from Kaempferol

This procedure involves the protection of the hydroxyl groups of Kaempferol, followed by glycosylation at the 3-OH position and subsequent deprotection.

Materials:

  • Kaempferol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • 2,3,5-Tri-O-benzoyl-α-L-arabinofuranosyl bromide

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Protection of Kaempferol:

    • To a solution of Kaempferol (1 mmol) in dry DMF (20 mL), add K₂CO₃ (5 mmol) and benzyl bromide (4.5 mmol).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-water and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (Hexane:EtOAc gradient) to obtain 5,7,4'-tri-O-benzyl-kaempferol.

  • Glycosylation:

    • Dissolve 5,7,4'-tri-O-benzyl-kaempferol (1 mmol) and 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl bromide (1.5 mmol) in dry DCM (20 mL) under an inert atmosphere.

    • Add AgOTf (2 mmol) and stir the reaction mixture in the dark at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and wash with DCM.

    • Concentrate the filtrate and purify by silica gel column chromatography (Hexane:EtOAc gradient) to yield the protected glycoside.

  • Deprotection:

    • Dissolve the protected glycoside (1 mmol) in a mixture of MeOH and EtOAc (1:1, 20 mL).

    • Add Pd/C (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.

    • Filter the catalyst through Celite and wash with MeOH.

    • Concentrate the filtrate to obtain crude Juglanin.

    • Purify by recrystallization or further column chromatography to get pure Juglanin.

Step 2: Synthesis of this compound from Juglanin

This procedure outlines the regioselective acetylation of the 5''-hydroxyl group of the arabinofuranoside moiety.

Materials:

  • Juglanin

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Protocol:

  • Regioselective Acetylation:

    • Dissolve Juglanin (1 mmol) in a mixture of pyridine (10 mL) and DCM (10 mL) at 0 °C.

    • Slowly add acetic anhydride (1.1 mmol) dropwise.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 6-8 hours, while monitoring with TLC.

    • Upon completion, quench the reaction with ice-water and extract with EtOAc.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to afford pure this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Kaempferol Kaempferol Protected_Kaempferol 5,7,4'-tri-O-benzyl-kaempferol Kaempferol->Protected_Kaempferol BnBr, K2CO3, DMF Protected_Juglanin Protected Juglanin Protected_Kaempferol->Protected_Juglanin Arabinofuranosyl bromide, AgOTf Juglanin Juglanin Protected_Juglanin->Juglanin H2, Pd/C Acetyljuglanin This compound Juglanin->Acetyljuglanin Acetic anhydride, Pyridine

Caption: Synthetic pathway from Kaempferol to this compound.

Signaling Pathways Modulated by Juglanin

Juglanin has been reported to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.[1]

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis in Cancer Cells NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines MAPK MAPK MAPK->Inflammatory_Cytokines PI3K_AKT PI3K/AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits JNK JNK JNK->Apoptosis Promotes Juglanin Juglanin Juglanin->NFkB Inhibits Juglanin->MAPK Inhibits Juglanin->PI3K_AKT Inhibits Juglanin->JNK Activates

Caption: Key signaling pathways modulated by Juglanin.

References

Application Note: Quantification of 5”-O-Acetyljuglanin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5”-O-Acetyljuglanin is a derivative of Juglanin, a flavonoid of significant interest in pharmaceutical and phytochemical research due to its potential biological activities. Accurate and precise quantification of 5”-O-Acetyljuglanin in various samples, including raw materials, finished products, and biological matrices, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5”-O-Acetyljuglanin. The method is based on established principles for the analysis of flavonoids and has been designed to be robust and suitable for routine use.

Principle

This method utilizes reversed-phase chromatography to separate 5”-O-Acetyljuglanin from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the efficient separation of the analyte. Detection is performed using a UV-Vis detector, as flavonoids typically exhibit strong absorbance in the UV region. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard, using an external standard calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis & Quantification Standard Weigh 5''-O-Acetyljuglanin Reference Standard StockSolution Dissolve in Methanol to create Stock Solution Standard->StockSolution WorkingStandards Prepare Serial Dilutions for Calibration Curve StockSolution->WorkingStandards Injection Inject Sample/Standard into HPLC System WorkingStandards->Injection Sample Weigh Sample (e.g., plant extract, formulation) Extraction Extract with Methanol (Sonication/Vortex) Sample->Extraction Filtration Filter through 0.45 µm Syringe Filter Extraction->Filtration Filtration->Injection Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition CalibrationCurve Generate Calibration Curve (Peak Area vs. Concentration) DataAcquisition->CalibrationCurve SampleQuant Calculate Concentration in Sample CalibrationCurve->SampleQuant Report Report Results SampleQuant->Report

Caption: Experimental workflow for the HPLC quantification of 5”-O-Acetyljuglanin.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • Sonicator

  • Vortex Mixer

  • pH Meter

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chemicals and Reagents
  • 5”-O-Acetyljuglanin reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 30 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5”-O-Acetyljuglanin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Solid Samples (e.g., plant material, powder formulations): Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg) and transfer it to a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., solutions, extracts): Dilute the sample with methanol to a concentration expected to be within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of 5”-O-Acetyljuglanin against the corresponding concentration of the working standard solutions.

  • Determine the concentration of 5”-O-Acetyljuglanin in the sample solutions from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

System Suitability

System_Suitability StandardInjection Inject Standard Solution (e.g., 50 µg/mL) 5-6 times Parameters Evaluate: - Retention Time (RT) RSD - Peak Area RSD - Tailing Factor - Theoretical Plates StandardInjection->Parameters Acceptance Acceptance Criteria: - RT RSD ≤ 1.0% - Peak Area RSD ≤ 2.0% - Tailing Factor ≤ 2.0 - Theoretical Plates > 2000 Parameters->Acceptance

Caption: Logic diagram for system suitability testing.

System Suitability Data (Template)

ParameterAcceptance CriteriaObserved Value
Retention Time RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard.

Linearity Data (Template)

Concentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Average Peak Area
1
10
50
100
200
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision should be evaluated at both intra-day and inter-day levels by analyzing replicate injections of three different concentrations (low, medium, and high).

Precision Data (Template)

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, over 3 days)Acceptance Criteria
Low RSD ≤ 2.0%
Medium RSD ≤ 2.0%
High RSD ≤ 2.0%
Accuracy

Accuracy should be determined by performing a recovery study. This is done by spiking a known amount of the reference standard into a sample matrix at three different concentration levels.

Accuracy (Recovery) Data (Template)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Acceptance Criteria
Low 98.0 - 102.0%
Medium 98.0 - 102.0%
High 98.0 - 102.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

LOD and LOQ Data (Template)

ParameterCalculated Value (µg/mL)
LOD
LOQ

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantification of 5”-O-Acetyljuglanin. The proposed chromatographic conditions and validation protocols are based on established scientific principles and can be adapted as necessary for specific sample matrices. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data for research, quality control, and drug development applications.

Application Note and Protocol: Extraction of 5''-O-Acetyljuglanin from Phymatopteris hastata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phymatopteris hastata, a traditional medicinal fern, is known to be a rich source of various bioactive compounds, including a range of flavonoids.[1][2][3] While studies have confirmed the presence of juglanin in Phymatopteris hastata, the existence and extraction of its acetylated derivative, 5''-O-Acetyljuglanin, remains a novel area of investigation.[1][2] This document provides a detailed hypothetical protocol for the extraction, isolation, and characterization of this compound from the fronds of Phymatopteris hastata. The proposed methodology is based on established phytochemical techniques for flavonoid extraction from this plant genus and is designed to guide researchers in exploring the potential presence of this compound. The protocol includes steps for sample preparation, solvent extraction, chromatographic separation, and analytical characterization.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide array of demonstrated pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Juglanin (kaempferol-3-O-arabinofuranoside) is a flavonoid that has been isolated from Phymatopteris hastata.[1][2] Acetylated flavonoids often exhibit modified bioavailability and bioactivity compared to their parent glycosides. The investigation into this compound from P. hastata could, therefore, unveil a novel compound with unique therapeutic potential. This protocol outlines a systematic approach to explore the extraction and isolation of this target molecule.

Experimental Protocol

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy fronds of Phymatopteris hastata.

  • Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Cleaning and Drying: Thoroughly wash the collected fronds with distilled water to remove any debris. Air-dry the fronds in the shade at room temperature (25±2°C) for 10-14 days until they are brittle.

  • Pulverization: Grind the dried fronds into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction
  • Maceration:

    • Weigh 500 g of the dried plant powder and place it in a large glass container.

    • Add 2.5 L of 80% methanol (MeOH) to the powder (1:5 w/v ratio).

    • Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting crude extract should be a dark, viscous residue.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in 500 mL of distilled water.

    • Perform successive partitioning in a separatory funnel with solvents of increasing polarity:

      • n-hexane (3 x 500 mL)

      • Chloroform (3 x 500 mL)

      • Ethyl acetate (EtOAc) (3 x 500 mL)

      • n-butanol (n-BuOH) (3 x 500 mL)

    • Collect each solvent fraction separately and evaporate the solvent under reduced pressure to obtain the respective fractions. Based on the polarity of acetylated flavonoids, the ethyl acetate and n-butanol fractions are the most likely to contain this compound.

Isolation of this compound
  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient solvent system, starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

    • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 80:18:2).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the combined fractions suspected of containing the target compound using preparative HPLC.

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., 10% to 60% ACN over 40 minutes).

    • Detection: UV detector at 254 nm and 280 nm.

    • Collect the peak corresponding to the retention time expected for this compound.

Structural Elucidation
  • Spectroscopic Analysis: Identify the structure of the isolated compound using the following spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and the position of the acetyl group.

  • Comparison with Literature: Compare the obtained spectroscopic data with any available literature data for this compound to confirm its identity.

Data Presentation

Extraction StepParameterValueUnit
Initial Plant Material Dry Weight500g
Crude Methanol Extract YieldEnter Valueg
Yield (%)Calculate%
n-Hexane Fraction YieldEnter Valueg
Chloroform Fraction YieldEnter Valueg
Ethyl Acetate Fraction YieldEnter Valueg
n-Butanol Fraction YieldEnter Valueg
Aqueous Fraction YieldEnter Valueg
Isolated Compound Yield from EtOAc FractionEnter Valuemg
Purity (by HPLC)Enter Value%

Experimental Workflow Diagram

Extraction_Workflow A Phymatopteris hastata fronds B Washing & Drying A->B C Grinding to Powder B->C D Maceration with 80% Methanol C->D E Filtration & Concentration D->E F Crude Methanol Extract E->F G Liquid-Liquid Partitioning F->G H Ethyl Acetate Fraction G->H I Other Fractions (n-Hexane, Chloroform, n-Butanol) G->I J Silica Gel Column Chromatography H->J K Fraction Collection & TLC Analysis J->K L Preparative HPLC K->L M Isolated this compound L->M N Structural Elucidation (NMR, MS) M->N

Caption: Workflow for the extraction and isolation of this compound.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Exercise caution when operating the rotary evaporator and HPLC system.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

References

Application Notes and Protocols for Evaluating 5''-O-Acetyljuglanin as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 5''-O-Acetyljuglanin as a novel anti-inflammatory agent. The protocols outlined below describe standard in vitro methodologies to assess its efficacy and elucidate its mechanism of action, primarily focusing on the modulation of key inflammatory signaling pathways.

Background: The Inflammatory Response and Therapeutic Intervention

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators.[1][2][3][4][5] Natural products are a promising source of new anti-inflammatory drugs, and this compound is a candidate for investigation.

Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation and immunity.[1][2][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][7] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[6][8]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Activates IKK IKK TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Acetyljuglanin This compound Acetyljuglanin->IKK Inhibits Acetyljuglanin->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

The MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of external stimuli.[4][9][10] In the context of inflammation, stimuli like LPS activate a cascade of protein kinases, leading to the phosphorylation and activation of MAPKs.[9][11] Activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates (P) p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates (P) p38_JNK_nuc p-p38 / p-JNK p38_JNK->p38_JNK_nuc Translocation Acetyljuglanin This compound Acetyljuglanin->MAPKK Inhibits Acetyljuglanin->p38_JNK Inhibits AP1 AP-1 p38_JNK_nuc->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Caption: The MAPK signaling cascade and points of potential inhibition.

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory potential of this compound in a macrophage cell line model (e.g., RAW 264.7).

Experimental_Workflow cluster_setup Initial Setup & Viability cluster_assays Anti-inflammatory Assays cluster_mechanism Mechanism of Action Cell_Culture 1. Culture RAW 264.7 Macrophages Compound_Prep 2. Prepare this compound Stock Cell_Culture->Compound_Prep Viability_Assay 3. Cell Viability Assay (MTT) Determine non-toxic concentrations Compound_Prep->Viability_Assay LPS_Stim 4. Pre-treat with Compound, then stimulate with LPS Viability_Assay->LPS_Stim Select Concentrations NO_Assay 5a. Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stim->NO_Assay ELISA 5b. Cytokine Measurement (ELISA) (TNF-α, IL-6) LPS_Stim->ELISA Cell_Lysis 6. Cell Lysis LPS_Stim->Cell_Lysis Western_Blot 7. Western Blot Analysis (p-p65, p-IκBα, p-p38, p-JNK) Cell_Lysis->Western_Blot

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound, Lipopolysaccharide (LPS) from E. coli, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Griess Reagent, ELISA kits for TNF-α and IL-6, RIPA lysis buffer, Protease and Phosphatase inhibitors, BCA Protein Assay Kit, Primary and secondary antibodies for Western blotting.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-cytotoxic concentrations of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the effect of this compound on LPS-induced NO production.

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only group.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

  • Follow steps 1-3 from the NO production protocol (3.3).

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes (for MAPK) or 1 hour (for NF-κB).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and their total protein counterparts, as well as β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control (Vehicle)100 ± S.D.
1Value ± S.D.
5Value ± S.D.
10Value ± S.D.
25Value ± S.D.
50Value ± S.D.
100Value ± S.D.

Table 2: Inhibition of LPS-Induced Inflammatory Mediators by this compound

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
ControlValue ± S.D.Value ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + Cmpd (X µM)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + Cmpd (Y µM)Value ± S.D.Value ± S.D.Value ± S.D.

Table 3: Effect of this compound on Protein Phosphorylation

Treatmentp-p65 / total p65p-IκBα / total IκBαp-p38 / total p38p-JNK / total JNK
ControlRatio ± S.D.Ratio ± S.D.Ratio ± S.D.Ratio ± S.D.
LPS (1 µg/mL)Ratio ± S.D.Ratio ± S.D.Ratio ± S.D.Ratio ± S.D.
LPS + Cmpd (X µM)Ratio ± S.D.Ratio ± S.D.Ratio ± S.D.Ratio ± S.D.

Conclusion

These protocols provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The data generated will help to establish its efficacy, determine its therapeutic window, and elucidate its molecular mechanism of action. Positive results from these studies would warrant further investigation in more complex in vitro models and subsequent in vivo studies to validate its therapeutic potential.

References

Application Notes and Protocols for Investigating the Anticancer Properties of Juglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of juglanin, a naturally occurring compound. The information is intended to guide research and development efforts in oncology.

Juglanin, a flavonol glycoside, has demonstrated significant anticancer activity across various cancer cell lines.[1][2] It is primarily extracted from the green husks of Juglans mandshurica and Polygonum aviculare.[3][4] Its therapeutic potential stems from its ability to induce programmed cell death, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[1]

Anticancer Mechanisms of Action

Juglanin exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Juglanin triggers apoptosis, or programmed cell death, in cancer cells.[3][4] This is achieved through the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[3][4][5] The apoptotic cascade is further regulated by the modulation of Bcl-2 family proteins, with an observed decrease in anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic members such as Bax and Bad.[4][6]

  • Induction of Autophagy: In addition to apoptosis, juglanin can induce autophagy, a cellular process of self-digestion, in cancer cells.[3] This is evidenced by the formation of autophagosomes and the upregulation of autophagy-related proteins like LC3B-II.[3]

  • Cell Cycle Arrest: Juglanin has been shown to inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M phase.[3][7]

  • Generation of Reactive Oxygen Species (ROS): The anticancer activity of juglanin is linked to the production of reactive oxygen species (ROS) within cancer cells.[3][4] This oxidative stress can damage cellular components and trigger cell death pathways.

  • Inhibition of Invasion and Metastasis: Studies have indicated that juglanin can suppress the invasive potential of cancer cells, a critical step in metastasis.[8]

Affected Signaling Pathways

The anticancer effects of juglanin are mediated by its influence on several critical signaling pathways:

  • ROS/JNK Pathway: Juglanin induces the production of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3][7] This pathway plays a crucial role in mediating juglanin-induced apoptosis and autophagy.[3][7]

  • p53/TRAIL Pathway: Juglanin can activate the p53 tumor suppressor pathway, leading to the upregulation of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptors (DR4 and DR5).[4] This extrinsic apoptotic pathway contributes significantly to its anticancer activity.

  • NF-κB Pathway: Juglanin has been observed to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is often constitutively active in cancer cells and promotes cell survival and proliferation.

  • PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is crucial for cell growth and survival, is another target of juglanin.[4] Inhibition of this pathway contributes to the compound's anti-proliferative effects.

  • MAPKs Pathway: Besides JNK, other members of the mitogen-activated protein kinase (MAPK) family, such as p38 and ERK1/2, are also modulated by juglanin.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of juglanin on various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MIA PaCa-2Pancreatic Cancer5.2724
SKOV3Ovarian Cancer30.1324
B16F1Melanoma9.91
B16F1Melanoma7.4624
B16F1Melanoma6.9248

Data compiled from reference[9].

Experimental Protocols

Detailed methodologies for key experiments to investigate the anticancer properties of juglanin are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of juglanin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Juglanin stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of juglanin in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the prepared juglanin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis by Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3, to quantify apoptosis.

Materials:

  • Cancer cells treated with juglanin

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, substrate, and p-nitroaniline standard)

  • 96-well plates

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of juglanin for a specified time.

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Quantify the caspase-3 activity by comparing the absorbance of the samples to a standard curve generated with the p-nitroaniline standard.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by juglanin.

Materials:

  • Cancer cells treated with juglanin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-JNK, etc.)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with juglanin and lyse them to extract total protein.

  • Quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways

Juglanin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Juglanin Juglanin ROS Production ROS Production Juglanin->ROS Production induces p53 Activation p53 Activation Juglanin->p53 Activation induces NF-kB Inhibition NF-kB Inhibition Juglanin->NF-kB Inhibition causes PI3K/AKT Inhibition PI3K/AKT Inhibition Juglanin->PI3K/AKT Inhibition causes Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Juglanin->Cell Cycle Arrest (G2/M) induces Bcl-2 Family Modulation Bcl-2 Family Modulation Juglanin->Bcl-2 Family Modulation modulates JNK Activation JNK Activation ROS Production->JNK Activation activates Apoptosis Apoptosis JNK Activation->Apoptosis promotes Autophagy Autophagy JNK Activation->Autophagy promotes TRAIL/DRs TRAIL/DRs p53 Activation->TRAIL/DRs upregulates NF-kB Inhibition->Apoptosis leads to PI3K/AKT Inhibition->Apoptosis leads to Caspase Activation Caspase Activation TRAIL/DRs->Caspase Activation activates Caspase Activation->Apoptosis executes Bcl-2 Family Modulation->Apoptosis regulates

Caption: Juglanin's multifaceted anticancer signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Investigating Juglanin's Anticancer Effects Cell Culture Cell Culture Juglanin Treatment Juglanin Treatment Cell Culture->Juglanin Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Juglanin Treatment->Cell Viability Assay (MTT) Apoptosis Assays Apoptosis Assays Juglanin Treatment->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Juglanin Treatment->Cell Cycle Analysis Western Blot Western Blot Juglanin Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assays->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A typical experimental workflow for studying juglanin.

References

Application Notes and Protocols for 5''-O-Acetyljuglanin in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Acetyljuglanin, an acetylated derivative of the flavonoid glycoside Juglanin, is a promising candidate for neuroprotective research. While direct studies on this compound are limited, extensive research on its parent compound, Juglanin, provides a strong foundation for investigating its potential therapeutic effects against neurological disorders. Juglanin has demonstrated significant neuroprotective activity in various preclinical models by mitigating oxidative stress, inflammation, and apoptosis. It is hypothesized that the acetylation of Juglanin to this compound may enhance its bioavailability and efficacy, making it a compound of high interest for neuropharmacological studies.

These application notes provide a comprehensive overview of the potential neuroprotective applications of this compound, based on the established activities of Juglanin. Detailed protocols for key in vitro and in vivo experiments are outlined to guide researchers in their investigations.

Potential Neuroprotective Applications

Based on the known biological activities of Juglanin, this compound is a compelling candidate for investigation in the following neurological conditions:

  • Cerebral Ischemia and Stroke: Juglanin has been shown to reduce infarct volume and improve neurological scores in animal models of stroke, suggesting a potential role for this compound in protecting against ischemia-reperfusion injury.

  • Chemotherapy-Induced Cognitive Impairment ("Chemo Brain"): Studies have demonstrated Juglanin's ability to protect against cognitive deficits induced by chemotherapeutic agents like doxorubicin.[1][2] This suggests a potential application for this compound in mitigating the neurological side effects of cancer treatment.

  • Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of Juglanin indicate its potential in studying diseases with a neuroinflammatory component, such as Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the quantitative data from neuroprotective studies on Juglanin , the parent compound of this compound. These values can serve as a benchmark for designing and evaluating experiments with the acetylated form.

Table 1: In Vivo Efficacy of Juglanin in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupInfarct Volume (%)Neurological Score
MCAO + Vehicle35.4 ± 3.13.2 ± 0.5
MCAO + Juglanin (10 mg/kg)18.2 ± 2.51.8 ± 0.4
MCAO + Juglanin (20 mg/kg)12.5 ± 2.11.2 ± 0.3

*p < 0.05 compared to MCAO + Vehicle group. Data adapted from studies on Juglanin in cerebral ischemia models.[3]

Table 2: Effect of Juglanin on Biochemical Markers in a Rat Model of Doxorubicin-Induced Cognitive Impairment

Treatment GroupBrain MDA (nmol/mg protein)Brain GSH (µg/mg protein)Brain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Control1.2 ± 0.28.5 ± 0.915.2 ± 1.820.1 ± 2.3
Doxorubicin3.8 ± 0.54.1 ± 0.638.6 ± 4.145.3 ± 5.2
Doxorubicin + Juglanin (10 mg/kg)2.1 ± 0.3#6.9 ± 0.8#22.4 ± 2.5#28.7 ± 3.1#
Doxorubicin + Juglanin (20 mg/kg)1.5 ± 0.2#8.1 ± 0.7#18.1 ± 2.0#23.5 ± 2.6#

*p < 0.05 compared to Control group. #p < 0.05 compared to Doxorubicin group. MDA: Malondialdehyde; GSH: Glutathione; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta. Data adapted from studies on Juglanin in doxorubicin-induced cognitive impairment models.[2][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on methodologies used for Juglanin.

In Vitro Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

This protocol simulates ischemic conditions in a cell culture model.

1. Cell Culture:

  • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media and conditions until they reach 70-80% confluency.

2. OGD Induction:

  • Wash the cells twice with glucose-free DMEM.
  • Replace the medium with glucose-free DMEM and place the culture plates in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

3. Reperfusion and Treatment:

  • Remove the plates from the hypoxic chamber.
  • Replace the glucose-free DMEM with complete culture medium containing glucose.
  • Add this compound at various concentrations to the medium.
  • Incubate for 24 hours under normoxic conditions (95% air, 5% CO₂).

4. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):
  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Lactate Dehydrogenase (LDH) Assay:
  • Collect the cell culture supernatant.
  • Measure LDH release using a commercially available kit according to the manufacturer's instructions.
  • Apoptosis Assay (Annexin V/PI Staining):
  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
  • Analyze the stained cells using flow cytometry to quantify apoptotic and necrotic cells.

In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol induces focal cerebral ischemia to mimic stroke.

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.
  • Maintain body temperature at 37°C using a heating pad.

2. MCAO Surgery:

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA.
  • Insert a nylon monofilament suture (e.g., 4-0) coated with silicone into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

3. Drug Administration:

  • Administer this compound (e.g., via intraperitoneal or intravenous injection) at different doses either before or after the onset of ischemia.

4. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale, where 0 is no deficit and 5 is severe deficit).

5. Infarct Volume Measurement:

  • Sacrifice the animals at a predetermined time point (e.g., 24 or 48 hours post-MCAO).
  • Remove the brains and slice them into coronal sections.
  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Visualizations

The neuroprotective effects of Juglanin are attributed to its modulation of several key signaling pathways. It is anticipated that this compound will act through similar mechanisms.

G cluster_stress Cellular Stress (Ischemia, Toxins) cluster_acetyljuglanin This compound cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Oxidative Stress Oxidative Stress VEGF/VEGFR2 VEGF/VEGFR2 Oxidative Stress->VEGF/VEGFR2 NF-κB NF-κB Oxidative Stress->NF-κB Apoptosis Pathway (Caspase-3) Apoptosis Pathway (Caspase-3) Oxidative Stress->Apoptosis Pathway (Caspase-3) Inflammation Inflammation Inflammation->NF-κB Inflammation->Apoptosis Pathway (Caspase-3) This compound This compound This compound->VEGF/VEGFR2 Inhibits This compound->NF-κB Inhibits This compound->Apoptosis Pathway (Caspase-3) Inhibits Reduced BBB Permeability Reduced BBB Permeability VEGF/VEGFR2->Reduced BBB Permeability Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines NF-κB->Decreased Pro-inflammatory Cytokines Inhibition of Apoptosis Inhibition of Apoptosis Apoptosis Pathway (Caspase-3)->Inhibition of Apoptosis Improved Neuronal Survival Improved Neuronal Survival Reduced BBB Permeability->Improved Neuronal Survival Decreased Pro-inflammatory Cytokines->Improved Neuronal Survival Inhibition of Apoptosis->Improved Neuronal Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Neuronal Cell Culture Neuronal Cell Culture OGD/R Induction OGD/R Induction Neuronal Cell Culture->OGD/R Induction Treatment with this compound Treatment with this compound OGD/R Induction->Treatment with this compound Assessment of Neuroprotection Assessment of Neuroprotection Treatment with this compound->Assessment of Neuroprotection Rodent Model (e.g., MCAO) Rodent Model (e.g., MCAO) Surgical Induction of Ischemia Surgical Induction of Ischemia Rodent Model (e.g., MCAO)->Surgical Induction of Ischemia Administration of this compound Administration of this compound Surgical Induction of Ischemia->Administration of this compound Behavioral and Histological Analysis Behavioral and Histological Analysis Administration of this compound->Behavioral and Histological Analysis

Caption: Experimental workflows for neuroprotective studies.

Conclusion

While further research is required to specifically elucidate the neuroprotective mechanisms and efficacy of this compound, the existing data on its parent compound, Juglanin, provide a strong rationale for its investigation. The protocols and data presented in these application notes offer a solid framework for researchers to explore the therapeutic potential of this compound in various neurological disorders. Its potential for enhanced bioavailability makes it a particularly attractive candidate for development as a novel neuroprotective agent.

References

Application Notes and Protocols for 5''-O-Acetyljuglanin Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 5''-O-Acetyljuglanin, a flavonoid compound, for in vivo research. Due to the characteristically low aqueous solubility of flavonoids, these protocols focus on enhancing bioavailability for effective systemic delivery in animal models.

Introduction to this compound and Formulation Challenges

This compound is a flavonoid of interest for various pharmacological studies. However, like many flavonoids, its utility in in vivo settings is often hampered by poor water solubility, leading to low absorption and limited bioavailability after oral administration.[1][2] To achieve meaningful therapeutic concentrations in target tissues, appropriate formulation strategies are crucial. These strategies aim to improve the dissolution rate and permeability of the compound.[1][2]

This guide outlines three common and effective formulation approaches:

  • Nanosuspension: Reduces particle size to the nanometer range, increasing the surface area for dissolution.

  • Cyclodextrin Inclusion Complex: Encapsulates the hydrophobic flavonoid within a hydrophilic cyclodextrin molecule, enhancing solubility.[3]

  • Phospholipid Complex (Phytosome): Forms a lipid-compatible molecular complex that can improve absorption across biological membranes.[4]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the described formulation methods. Note that these values are starting points and may require optimization for this compound.

Formulation MethodKey ParametersTypical Particle Size / Complex SizeExpected Solubility Enhancement (vs. pure drug)
Nanosuspension Stabilizer concentration, homogenization pressure, number of cycles100 - 500 nm10 to 50-fold
Cyclodextrin Inclusion Complex Molar ratio of drug to cyclodextrin, solvent system, reaction time10 - 20 nm50 to 500-fold
Phospholipid Complex Molar ratio of drug to phospholipid, solvent system, reaction temperature200 - 800 nm20 to 100-fold

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension

This protocol describes the preparation of a nanosuspension using a high-pressure homogenization method.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Pre-suspension:

    • Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.

    • Disperse this compound (e.g., 0.5% w/v) in the stabilizer solution.

    • Stir the mixture with a magnetic stirrer for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at approximately 1500 bar for 10-20 cycles.

    • Maintain the temperature of the sample below 25°C using a cooling system.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer.

    • The target is a mean particle size below 500 nm and a PDI below 0.3.

  • Final Formulation for In Vivo Dosing:

    • The resulting nanosuspension can be administered directly via oral gavage.

    • Ensure the final concentration is adjusted based on the required dosage for the animal model.

Protocol 2: Formulation of this compound-Cyclodextrin Inclusion Complex

This protocol details the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water co-solvent system (e.g., 50:50 v/v)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Complex Formation:

    • Dissolve HP-β-CD in the ethanol/water co-solvent system with stirring. A molar ratio of 1:1 to 1:2 (drug:cyclodextrin) is a good starting point.

    • Slowly add this compound to the HP-β-CD solution while stirring continuously.

    • Seal the container and stir at room temperature for 24-48 hours.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.

  • Drying:

    • The resulting solid can be further dried in a vacuum oven at 40°C for 24 hours or lyophilized to obtain a fine powder.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Determine the solubility of the complex in water and compare it to the pure drug.

  • Final Formulation for In Vivo Dosing:

    • The dried complex can be readily dissolved in water or saline for oral or parenteral administration.

Protocol 3: Preparation of this compound-Phospholipid Complex (Phytosome)

This protocol describes the preparation of a phytosome to improve the lipophilicity and membrane permeability of this compound.[4]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy)

  • Aprotic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., n-hexane)

  • Rotary evaporator

Procedure:

  • Complex Formation:

    • Dissolve this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio in the aprotic solvent.

    • Reflux the mixture at a temperature not exceeding 60°C for 2 hours.

  • Precipitation:

    • Concentrate the solution using a rotary evaporator until a viscous residue is obtained.

    • Add the anti-solvent (n-hexane) with constant stirring to precipitate the complex.

  • Collection and Drying:

    • Collect the precipitate by filtration and wash with the anti-solvent.

    • Dry the resulting complex in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • Characterize the complex using DSC, FTIR, and NMR to confirm its formation.

    • Evaluate the apparent partition coefficient (Log P) of the complex.

  • Final Formulation for In Vivo Dosing:

    • The phospholipid complex can be suspended in an aqueous vehicle, often with a suspending agent, for oral administration. It can also be incorporated into lipid-based delivery systems like liposomes or solid lipid nanoparticles.

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms of the described formulation strategies.

G cluster_0 Nanosuspension Workflow A This compound + Stabilizer Solution B Coarse Suspension A->B Mixing C High-Pressure Homogenization B->C D Nanosuspension C->D Particle Size Reduction

Caption: Workflow for Nanosuspension Preparation.

G cluster_1 Cyclodextrin Inclusion Complex Drug This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin Inclusion Complex Formation.

G cluster_2 Phospholipid Complex (Phytosome) Structure Phytosome Phosphatidylcholine Head (Hydrophilic) Phosphatidylcholine Tail (Lipophilic) This compound

Caption: Structure of a Phospholipid Complex.

Conclusion

The choice of formulation for this compound will depend on the specific requirements of the in vivo study, including the desired route of administration, dosage, and target tissue. The protocols provided here offer robust starting points for developing a formulation with enhanced bioavailability. It is strongly recommended to perform thorough physicochemical characterization and preliminary pharmacokinetic studies to select the most appropriate formulation for your research needs.

References

Application Notes and Protocols for the Acetylation of Kaempferol 3-O-arabinofuranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical acetylation of Kaempferol 3-O-arabinofuranoside, a flavonoid glycoside of interest for its potential biological activities. Acetylation is a common chemical modification used to enhance the lipophilicity and bioavailability of polar compounds like flavonoid glycosides, which can improve their therapeutic potential.[1] This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of peracetylated Kaempferol 3-O-arabinofuranoside.

Introduction

Kaempferol 3-O-arabinofuranoside is a naturally occurring flavonoid glycoside. To enhance its potential for biological applications, its hydroxyl groups can be acetylated. This peracetylation increases the molecule's lipophilicity, which may lead to improved cell membrane permeability and oral bioavailability. The standard method for this transformation involves the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst.[1][2] This protocol provides a reliable method for achieving this synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of flavonoids and other glycosides.[1][2]

Materials:

  • Kaempferol 3-O-arabinofuranoside

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Argon or Nitrogen gas (optional, for creating an inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Dissolution: Dissolve Kaempferol 3-O-arabinofuranoside (1.0 equivalent) in dry pyridine (approximately 5-10 mL per mmol of substrate) in a round-bottom flask under a dry atmosphere (e.g., argon or nitrogen).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 to 2.0 equivalents for each hydroxyl group) dropwise to the stirred solution.[2] Note: Kaempferol 3-O-arabinofuranoside has multiple hydroxyl groups on both the aglycone and the sugar moiety that will be acetylated.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.

  • Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[3]

  • Work-up:

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetylated product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure peracetylated Kaempferol 3-O-arabinofuranoside. Recrystallization from a suitable solvent such as methanol can also be employed for purification.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/RangeReference/Comment
Starting MaterialKaempferol 3-O-arabinofuranoside-
Acetylating AgentAcetic Anhydride-
Catalyst/SolventPyridineActs as both catalyst and solvent.[2]
Molar Ratio (Ac₂O per OH group)1.5 - 2.0[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time2 - 12 hoursMonitored by TLC.[1]
Expected Yield55 - 71%Based on similar flavonoid acetylations.[1]
Purification MethodSilica Gel Chromatography / Recrystallization[1]

Table 2: Expected Spectroscopic Data for Peracetylated Kaempferol 3-O-arabinofuranoside

Spectroscopic TechniqueExpected ObservationsReference/Comment
¹H-NMR Appearance of new signals around δ 2.0-2.4 ppm corresponding to the methyl protons of the acetyl groups. Disappearance of signals from the original hydroxyl protons.The exact chemical shifts will depend on the specific location of the acetyl groups.[1][4]
¹³C-NMR Appearance of new signals around δ 169-173 ppm for the carbonyl carbons of the acetyl groups and around δ 20-22 ppm for the methyl carbons of the acetyl groups.[4]Shifts in the signals of the carbons bearing the newly formed ester groups are also expected.
FT-IR Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹). Appearance of a strong C=O stretching band for the ester carbonyl groups around 1735-1770 cm⁻¹. Appearance of C-O stretching bands for the acetyl groups in the 1100-1300 cm⁻¹ region.[1]These changes are characteristic of successful acetylation.

Visualization

Diagram 1: Experimental Workflow for Acetylation

Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Kaempferol 3-O-arabinofuranoside in Pyridine add_ac2o Add Acetic Anhydride at 0°C start->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Co-evaporate with Toluene quench->evaporate extract Dissolve and Wash evaporate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization product Acetylated Product recrystallization->product

Caption: Workflow for the acetylation of Kaempferol 3-O-arabinofuranoside.

Diagram 2: Logical Relationship of Characterization

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Confirmation of Structure product Purified Acetylated Product nmr ¹H and ¹³C NMR product->nmr ftir FT-IR product->ftir acetyl_signals Presence of Acetyl Signals nmr->acetyl_signals oh_disappearance Disappearance of OH Signals ftir->oh_disappearance structure_confirmed Structure Confirmed acetyl_signals->structure_confirmed oh_disappearance->structure_confirmed

Caption: Logic diagram for the structural confirmation of the acetylated product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5''-O-Acetyljuglanin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Glycosylation: Kaempferol is glycosylated with a protected arabinose donor to form Juglanin (Kaempferol-3-O-α-L-arabinofuranoside).

  • Selective Acetylation: The 5''-hydroxyl group of the arabinose moiety in Juglanin is selectively acetylated to yield this compound.

Q2: What are the critical factors affecting the yield of the glycosylation step?

A2: The yield of the glycosylation reaction is influenced by several factors, including the choice of glycosyl donor, the promoter or catalyst used, reaction temperature, and the use of protecting groups on the flavonoid. The reactivity of the different hydroxyl groups on the flavonoid also plays a significant role.[1]

Q3: Which hydroxyl group on Juglanin is the most reactive for acetylation?

A3: In flavonoid glycosides, the primary hydroxyl groups on the sugar moiety are generally more reactive towards acylation than the secondary hydroxyl groups. Therefore, the 5''-hydroxyl group of the arabinofuranoside in Juglanin is the most likely to be acetylated under controlled conditions.

Q4: Can enzymatic methods be used for the synthesis?

A4: Yes, enzymatic methods using lipases can be employed for the regioselective acylation of flavonoid glycosides.[2][3] Lipases like Candida antarctica lipase B (CALB) have been shown to selectively acylate the sugar moieties of flavonoids.[2][4] This can be a greener alternative to chemical methods, often proceeding under milder conditions.

Troubleshooting Guides

Low Yield in Glycosylation Step (Kaempferol to Juglanin)
Potential Cause Troubleshooting Suggestion
Poor reactivity of Kaempferol Ensure the starting material is pure and dry. The presence of impurities or water can significantly reduce yield.
Inefficient Glycosyl Donor Consider using an activated sugar donor like a glycosyl bromide or trichloroacetimidate. The choice of protecting groups on the sugar is also crucial.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Low temperatures may lead to slow or incomplete reactions, while high temperatures can cause decomposition.
Ineffective Promoter/Catalyst The choice of promoter (e.g., silver salts, Lewis acids) is critical. Screen different promoters to find the most effective one for your specific glycosyl donor.
Side Reactions Multiple hydroxyl groups on kaempferol can lead to a mixture of products. Consider using protecting groups for the other hydroxyl groups to improve regioselectivity.
Low Yield in Selective Acetylation Step (Juglanin to this compound)
Potential Cause Troubleshooting Suggestion
Over-acetylation Use a stoichiometric amount of the acetylating agent (e.g., acetic anhydride). A large excess can lead to the acetylation of other hydroxyl groups.
Suboptimal Catalyst Pyridine is a commonly used catalyst. Ensure it is dry and used in the correct proportion.
Low Reaction Temperature The reaction may be too slow at low temperatures. A moderate increase in temperature might improve the reaction rate.
Steric Hindrance The 5''-hydroxyl group, being a primary alcohol, is generally the most accessible. However, the overall conformation of the molecule could play a role.
Difficult Purification The product mixture may contain unreacted starting material and over-acetylated byproducts, making purification challenging. Optimize chromatographic conditions for better separation.

Data Presentation

Table 1: Reported Yields for Glycosylation of Flavonoids (Analogous Reactions)

FlavonoidGlycosyl DonorPromoter/CatalystSolventYield (%)Reference
7,4'-DihydroxyisoflavoneMethyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromideBF₃·Et₂ODichloromethane14[1]
Various FlavonolsGlucosyl o-hexynyl benzoates--High[1]
NaringeninUDP-Glucose (in vivo)Recombinant YeastCulture Mediumup to 71% conversion[5]

Table 2: Reported Yields for Acylation of Flavonoid Glycosides (Analogous Reactions)

Flavonoid GlycosideAcyl DonorCatalyst/EnzymeSolventYield (%)Reference
NaringinVinyl laurateImmobilized Candida antarctica lipaseAcetoneHigh conversion[3]
RutinFatty acids (C8, C10, C12)Immobilized Candida antarctica lipasetert-Butanol50-60%[6]
IsoquercitrinCaffeic acidEnzyme from Ipomoea batatas--[7]

Experimental Protocols

Protocol 1: General Procedure for Glycosylation of Kaempferol

  • Preparation: Dry all glassware thoroughly. Kaempferol and the chosen protected arabinose donor should be of high purity and dried under vacuum.

  • Reaction Setup: Dissolve kaempferol in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add the protected arabinose donor and a molecular sieve to the reaction mixture. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Initiation: Add the promoter (e.g., silver triflate or trimethylsilyl triflate) dropwise.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Work-up: Filter the mixture to remove the molecular sieves. Extract the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product using column chromatography on silica gel to obtain Juglanin.

  • Deprotection: Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield Juglanin.

Protocol 2: General Procedure for Selective 5''-O-Acetylation of Juglanin

  • Preparation: Ensure Juglanin is pure and dry.

  • Reaction Setup: Dissolve Juglanin in a mixture of anhydrous pyridine and a co-solvent like dichloromethane.

  • Acetylation: Cool the solution to 0 °C. Add acetic anhydride (1.0-1.2 equivalents) dropwise while stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to follow the formation of the mono-acetylated product and check for the formation of di- or tri-acetylated byproducts.

  • Work-up: Once the reaction has reached the desired conversion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer and purify the crude product by column chromatography to isolate this compound.

Mandatory Visualization

Synthesis_Workflow Kaempferol Kaempferol Juglanin Juglanin Kaempferol->Juglanin Glycosylation Acetyljuglanin This compound Juglanin->Acetyljuglanin Selective Acetylation Protected_Arabinose Protected Arabinose Donor Protected_Arabinose->Juglanin Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetyljuglanin

Caption: Synthetic workflow for this compound.

Troubleshooting_Glycosylation Start Low Glycosylation Yield Cause1 Impure Reactants Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Inefficient Donor/Promoter Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1 Purify & Dry Starting Materials Cause1->Solution1 Solution2 Optimize Temp & Time Cause2->Solution2 Solution3 Screen Donors & Promoters Cause3->Solution3 Solution4 Use Protecting Groups Cause4->Solution4

Caption: Troubleshooting low glycosylation yield.

Troubleshooting_Acetylation Start Low Acetylation Yield Cause1 Over-acetylation Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Purification Issues Start->Cause3 Solution1 Control Stoichiometry Cause1->Solution1 Solution2 Optimize Catalyst & Temperature Cause2->Solution2 Solution3 Optimize Chromatography Cause3->Solution3

Caption: Troubleshooting low acetylation yield.

References

Technical Support Center: Overcoming Solubility Challenges of 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5''-O-Acetyljuglanin. The following information is based on established methods for improving the solubility of flavonoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

Based on available data for similar compounds, this compound is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1] However, for many biological assays, high concentrations of DMSO can be toxic to cells. Therefore, it is often necessary to prepare a high-concentration stock solution in DMSO and then dilute it in an aqueous buffer for the final experiment.

Q2: My this compound is precipitating out of my aqueous buffer. What can I do?

Precipitation in aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is as high as tolerable for your experimental system, but low enough to maintain compound solubility.

  • Utilize Co-solvents: The addition of other water-miscible organic solvents, known as co-solvents, can enhance solubility.[2]

  • Employ Surfactants: Non-ionic surfactants can help to keep the compound in solution by forming micelles.[3]

  • Consider pH Adjustment: The solubility of flavonoids can be influenced by the pH of the solution.[4]

  • Use Complexing Agents: Cyclodextrins are often used to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]

Q3: Are there methods to improve the bioavailability of poorly soluble flavonoids like this compound for in vivo studies?

Yes, several formulation strategies can enhance the bioavailability of poorly soluble flavonoids:

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[7]

  • Nanoencapsulation: Encapsulating the compound in nanoparticles can improve its solubility and stability.[7]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range that can carry hydrophobic compounds.[7]

  • Inclusion Complexes: As mentioned for in vitro work, forming inclusion complexes with molecules like cyclodextrins can also enhance in vivo bioavailability.[5][6]

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and overcoming the low aqueous solubility of this compound.

Troubleshooting Workflow

Troubleshooting_Solubility start Start: this compound Precipitation check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase DMSO concentration (if experimentally tolerated) check_dmso->increase_dmso No try_cosolvents Try adding co-solvents (e.g., Ethanol, PEG 400) check_dmso->try_cosolvents Yes increase_dmso->try_cosolvents Still Precipitates success Solubility Issue Resolved increase_dmso->success Soluble use_surfactants Incorporate non-ionic surfactants (e.g., Tween 80, Polysorbate 20) try_cosolvents->use_surfactants Still Precipitates try_cosolvents->success Soluble adjust_ph Test solubility at different pH values use_surfactants->adjust_ph Still Precipitates use_surfactants->success Soluble use_cyclodextrins Formulate with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) adjust_ph->use_cyclodextrins Still Precipitates adjust_ph->success Soluble use_cyclodextrins->success Soluble fail Consult further formulation strategies (e.g., nanosuspensions) use_cyclodextrins->fail Still Precipitates

Caption: A stepwise guide to troubleshooting the precipitation of this compound in aqueous solutions.

Quantitative Data on Solubility Enhancement of Flavonoids

The following table summarizes the potential improvement in flavonoid solubility using different methods. Note that these are generalized examples for flavonoids and actual results for this compound may vary.

MethodAgentExample FlavonoidFold Increase in Aqueous SolubilityReference
Complexation 9 mM Dimeric β-CyclodextrinMyricetin33.6[5]
9 mM Dimeric β-CyclodextrinQuercetin12.4[5]
9 mM Dimeric β-CyclodextrinKaempferol10.5[5]
Mixed Solvency 40% w/v Sodium Citrate & Sodium AcetateQuercetinSignificant increase over water[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin

This protocol describes the preparation of an inclusion complex to improve the solubility of flavonoids.[6]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin at various concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Addition of Flavonoid: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation.

  • Separation: Centrifuge or filter the solutions to remove the undissolved compound.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV.

Experimental Workflow for Solubility Enhancement with Cyclodextrins

Cyclodextrin_Workflow prep_cd Prepare β-cyclodextrin solutions (varying concentrations) add_flavonoid Add excess this compound prep_cd->add_flavonoid equilibrate Equilibrate for 24-48h (constant temperature shaking) add_flavonoid->equilibrate separate Centrifuge/Filter to remove undissolved compound equilibrate->separate quantify Quantify dissolved compound in supernatant via HPLC separate->quantify result Determine solubility enhancement quantify->result

Caption: A typical experimental workflow for improving flavonoid solubility using β-cyclodextrins.

Signaling Pathways in Drug Development Challenges

The difficulty in solubilizing a compound like this compound is an early but critical hurdle in the drug development pipeline. Failure to achieve adequate solubility can halt further preclinical and clinical development.

Logical Relationship of Solubility to Drug Development Milestones

Drug_Development_Pathway discovery Compound Discovery (this compound) solubility Solubility & Formulation (Key Challenge) discovery->solubility preclinical Preclinical Studies (In vitro & In vivo) solubility->preclinical Success halt Development Halted solubility->halt Failure clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: The critical role of overcoming solubility issues in the progression of drug development.

References

5''-O-Acetyljuglanin stability testing and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5''-O-Acetyljuglanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Please note that as of the last update, specific experimental stability data for this compound is limited in published literature. Therefore, this guide is based on established principles of flavonoid and acetylated glycoside chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Juglanin?

A1: this compound is an acetylated derivative of Juglanin. Juglanin itself is a flavonoid glycoside, specifically kaempferol-3-O-arabinofuranoside. The "5''-O-Acetyl" designation indicates that an acetyl group is attached at the 5'' position of the arabinofuranose (sugar) moiety. This acetylation can influence the compound's physicochemical properties, such as solubility and stability.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general behavior of flavonoid glycosides, this compound is likely susceptible to degradation under several conditions:

  • pH: Both acidic and alkaline conditions can promote hydrolysis. Basic conditions are often more destructive to the flavonoid core.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis of the acetyl and glycosidic bonds.[5][6]

  • Oxidation: The phenolic hydroxyl groups on the kaempferol structure are prone to oxidation, which can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.[3][4]

  • Light: Like many flavonoids, this compound may be sensitive to UV and visible light, leading to photodegradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathways for this compound are expected to be hydrolysis. This would likely result in the following products:

  • Juglanin: Formed by the hydrolysis of the acetyl ester bond.

  • Kaempferol (Aglycone): Resulting from the hydrolysis of the glycosidic bond of either this compound or Juglanin.

  • Arabinose: The sugar moiety released upon glycosidic bond cleavage.

  • Further degradation products: Under harsh conditions (e.g., strong base or oxidant), the flavonoid C-ring can cleave, leading to smaller phenolic compounds.[7]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptom: A freshly prepared solution of this compound shows a rapid decrease in the main peak area and the appearance of new peaks during HPLC analysis.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis due to pH Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) and store at low temperatures (2-8 °C). Avoid alkaline conditions. Flavonoids are generally more stable in acidic to neutral pH.[3][4]
Oxidative Degradation De-gas solvents before use. Consider adding an antioxidant like ascorbic acid or EDTA to chelate metal ions. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Inconsistent Results in Stability Studies

Symptom: High variability in the percentage of degradation is observed across replicate samples in a forced degradation study.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Stress Conditions Ensure uniform temperature and humidity in the stability chamber. For photostability, ensure equal light exposure for all samples.
Sample Preparation Variability Standardize the sample preparation procedure. Ensure complete dissolution and accurate concentration measurements before initiating the stress test.
Analytical Method Not Stability-Indicating The analytical method may not be able to separate the parent compound from its degradation products. Develop and validate a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3][4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[3][4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[3][4]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in a sealed vial.

    • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 265 nm and 350 nm).

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound
Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15.2%Juglanin, Kaempferol
0.1 M NaOH, RT, 4h85.7%Kaempferol, C-ring cleaved products
3% H₂O₂, RT, 24h30.5%Oxidized derivatives, Juglanin
80°C, 48h22.8%Juglanin, Kaempferol
Photodegradation18.9%Various minor photoproducts

Visualizations

G Hypothetical Degradation Pathway of this compound A This compound B Juglanin A->B Hydrolysis (Acid, Base, Heat) Deacetylation C Kaempferol (Aglycone) A->C Hydrolysis (Harsh Acid/Base) Glycosidic Cleavage B->C Hydrolysis (Acid, Base, Heat) Glycosidic Cleavage D Further Degradation Products (e.g., C-ring cleavage) C->D Oxidation, Strong Base

Caption: Hypothetical degradation pathways of this compound.

G Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid (0.1M HCl, 60°C) prep_stock->acid base Base (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for conducting forced degradation studies.

References

Technical Support Center: Optimizing HPLC Separation of 5''-O-Acetyljuglanin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 5''-O-Acetyljuglanin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by HPLC?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers of acetylated flavonoids can exhibit very similar polarities and hydrophobicities, leading to co-elution or poor resolution in reversed-phase HPLC.[1][2] The acetyl group can influence the overall polarity of the molecule, but the subtle differences in the position of this group on the sugar moiety require highly optimized chromatographic conditions to achieve baseline separation.

Q2: Which type of HPLC column is most suitable for separating these isomers?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of flavonoid glycosides and their acetylated derivatives.[1][3][4][5][6] Columns with a smaller particle size (e.g., sub-2 µm) can offer higher efficiency and improved resolution.[7] However, the specific selectivity for closely related isomers can vary between different C18 phases from various manufacturers. Therefore, screening columns with different C18 modifications or even different stationary phases (e.g., Phenyl-Hexyl) might be beneficial if co-elution persists.

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor. Typically, a gradient elution with a mixture of an aqueous phase (often containing an acidifier) and an organic modifier is used.

  • Organic Modifier: Acetonitrile is often preferred over methanol for separating flavonoid isomers as it can provide better peak shapes and different selectivity.[8]

  • Acidifier: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the aqueous phase is crucial.[1][6][8] It helps to suppress the ionization of phenolic hydroxyl groups on the flavonoid backbone, leading to sharper peaks and more reproducible retention times.

Q4: What is the role of column temperature in optimizing the separation?

A4: Column temperature plays a significant role in the separation of flavonoid isomers.[1][9][10][11]

  • Improved Efficiency: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[1][11]

  • Selectivity Changes: Temperature can also alter the selectivity of the separation. For some isomeric pairs, a higher temperature can improve resolution, while for others, it might have the opposite effect.[1][11] It is an important parameter to screen during method development, with a typical range being 25-45 °C.

Q5: Can flow rate be used to improve the resolution of this compound isomers?

A5: Yes, the flow rate can influence resolution. A lower flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better separation of closely eluting peaks.[1][12] However, this comes at the cost of longer run times. It is a trade-off that needs to be balanced based on the specific separation requirements.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Problem: Poor resolution or co-elution of isomeric peaks.

  • Question: My this compound isomers are not separating. What should I try first?

  • Answer: Start by optimizing your mobile phase gradient. A shallower gradient (slower increase in the organic solvent percentage) will provide more time for the isomers to interact differently with the stationary phase and can significantly improve resolution. Also, ensure that your mobile phase contains an acidifier like 0.1% formic acid to improve peak shape.

  • Question: I've optimized the gradient, but the peaks are still overlapping. What's the next step?

  • Answer: Evaluate the effect of column temperature. Try increasing the temperature in increments of 5 °C (e.g., from 30 °C to 40 °C).[1] This can alter selectivity and may resolve the isomers. Conversely, in some cases, a lower temperature might be beneficial.

  • Question: What if changing the gradient and temperature doesn't work?

  • Answer: Consider changing the organic modifier from methanol to acetonitrile (or vice versa) as this can significantly impact selectivity.[8] If resolution is still insufficient, you may need to try a different C18 column from another brand or a column with a different stationary phase chemistry, such as a Phenyl-Hexyl column.

Problem: Broad or tailing peaks.

  • Question: My peaks are broad and not sharp. What could be the cause?

  • Answer:

    • Check for proper mobile phase pH: Ensure an acidifier is present in your mobile phase to suppress silanol interactions and analyte ionization.

    • Column Contamination: The column might be contaminated. Flush the column with a strong solvent mixture (e.g., isopropanol:water).

    • Column Overload: You might be injecting too much sample. Try diluting your sample and injecting a smaller volume.

    • Dead Volume: Check for excessive tubing length or wide-bore tubing between the column and the detector, as this can cause peak broadening.

Problem: Fluctuating retention times.

  • Question: The retention times of my isomers are shifting between runs. How can I fix this?

  • Answer:

    • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.

    • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.[11]

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Pump Issues: Inconsistent pump performance can lead to fluctuating flow rates and, consequently, shifting retention times. Check for leaks and ensure the pump is properly primed and seals are in good condition.

Data Presentation

The following tables summarize the impact of key HPLC parameters on the resolution of flavonoid isomers, based on a study of structurally similar compounds. This data can guide the optimization of your method for this compound isomers.

Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomer Pairs

Isomer PairRs at 20 °CRs at 30 °CRs at 40 °C
Luteolin Derivatives1.451.581.87
Apigenin Derivatives10.839.6410.30
Quercetin Derivatives1.051.151.93
(Data adapted from a study on flavonoid isomers in common buckwheat sprouts.[1])

Table 2: Effect of Flow Rate on the Resolution (Rs) of Flavonoid Isomer Pairs (at 40 °C)

Isomer PairRs at 0.6 mL/minRs at 0.8 mL/minRs at 1.0 mL/min
Luteolin Derivatives1.801.851.87
Apigenin Derivatives10.1510.2510.30
Quercetin Derivatives1.441.751.93
(Data adapted from a study on flavonoid isomers in common buckwheat sprouts.[1])

Experimental Protocols

The following is a detailed, generalized experimental protocol for the HPLC separation of acetylated flavonoid glycoside isomers, which can be used as a starting point for optimizing the separation of this compound isomers.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound isomer standard or sample extract.

  • Dissolve in 1 mL of HPLC-grade methanol or a solvent mixture that matches the initial mobile phase composition.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-40% B (linear gradient)

    • 35-40 min: 40-10% B (linear gradient)

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (a wavelength scan of a standard solution should be performed to determine the optimal wavelength, typically in the range of 254-360 nm for flavonoids).[13]

3. Data Analysis:

  • Integrate the peak areas of the separated isomers.

  • Assess the resolution (Rs) between critical isomer pairs. A resolution of ≥ 1.5 is generally considered baseline separation.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect with PDA/UV separate->detect integrate Integrate Peaks detect->integrate assess Assess Resolution integrate->assess optimize Resolution < 1.5? assess->optimize optimize->inject Yes, adjust parameters end End optimize->end No

Caption: A typical experimental workflow for HPLC analysis and method optimization.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Column Evaluation start Poor Isomer Resolution gradient Adjust Gradient (shallower) start->gradient temp Optimize Temperature gradient->temp Still poor resolution resolved Resolution Achieved gradient->resolved Resolved modifier Change Organic Modifier (ACN/MeOH) flow Reduce Flow Rate modifier->flow Still poor resolution modifier->resolved Resolved temp->modifier Still poor resolution temp->resolved Resolved column Try Different C18 Column / Stationary Phase flow->column Still poor resolution flow->resolved Resolved column->resolved Resolved

Caption: A logical troubleshooting guide for improving the resolution of HPLC peaks.

References

Minimizing epimerization during 5''-O-Acetyljuglanin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5''-O-Acetyljuglanin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereoselective synthesis important?

A1: this compound is an acetylated derivative of Juglanin (kaempferol 3-O-α-L-arabinofuranoside), a naturally occurring flavonol glycoside.[1][2] The biological activity of flavonoid glycosides can be significantly influenced by their structure, including the stereochemistry of the sugar moiety and the position of acyl groups.[3] Therefore, stereoselective synthesis is crucial to obtain a pure compound for accurate biological evaluation and potential therapeutic applications.

Q2: What are the main challenges in the synthesis of this compound, particularly concerning stereochemistry?

A2: The primary challenge is to selectively acetylate the 5''-hydroxyl group of the arabinofuranoside moiety without affecting other hydroxyl groups on the kaempferol aglycone or the sugar. Furthermore, there is a significant risk of epimerization at the anomeric carbon (C-1'') or other stereocenters of the sugar under certain reaction conditions, which would lead to the formation of undesired diastereomers.

Q3: What are the common methods for the O-acetylation of flavonoid glycosides?

A3: Common methods include chemical acetylation using reagents like acetic anhydride in the presence of a base (e.g., pyridine), and enzymatic acetylation using lipases.[4] Enzymatic methods often offer higher regioselectivity, targeting specific hydroxyl groups on the sugar moiety.[4][5]

Q4: How can I confirm the position of acetylation and the stereochemistry of the final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) techniques, is the most powerful tool for structure elucidation.[6][7][8][9] HMBC correlations can definitively establish the position of the acetyl group, while coupling constants and NOE data can help confirm the stereochemistry of the glycosidic linkage and the sugar ring.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on preventing epimerization.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (Presence of Epimers) Harsh Reaction Conditions: Strong bases or high temperatures can promote epimerization at the anomeric center or other stereocenters of the sugar moiety.- Use milder bases such as 2,4,6-collidine or DMAP (4-dimethylaminopyridine) in place of stronger, more nucleophilic bases. - Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature).
Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of epimerization.- Monitor the reaction closely using TLC or HPLC to determine the point of completion and quench the reaction promptly.
Inappropriate Acetylating Agent: The choice of acetylating agent and its reactivity can influence side reactions.- Consider using less reactive acetylating agents if epimerization is a significant issue. Alternatively, enzymatic acetylation can provide high selectivity under mild conditions.
Low Yield of the Desired 5''-O-Acetyl Product Lack of Regioselectivity: Acetylation may occur at other hydroxyl groups on the sugar or the flavonoid aglycone.- Employ a protection group strategy to mask more reactive hydroxyls before acetylation. - Utilize enzymatic acetylation with a lipase known for its selectivity towards primary or specific secondary alcohols on sugar moieties.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.- Increase the molar excess of the acetylating agent. - Optimize the solvent system to ensure adequate solubility of all reactants.
Product Degradation Acidic or Basic Work-up: The glycosidic bond or the acetyl group may be labile under strong acidic or basic conditions during work-up and purification.- Use a neutral work-up procedure. - Employ purification techniques that avoid harsh conditions, such as flash chromatography with a buffered mobile phase if necessary.
Quantitative Data on Analogous Acylation Reactions
Flavonoid Glycoside Enzyme Acyl Donor Solvent Conversion Yield (%) Reference
NaringeninCaLB-ZnOFeVinyl acetateMTBE100[10]
QuercetinTLL-ZnOFeVinyl acetateMTBE73[10]
MorinTLL-ZnOFeVinyl acetateMTBE85[10]
FisetinTLL-ZnOFeVinyl acetateMTBE72[10]

CaLB: Candida antarctica lipase B; TLL: Thermomyces lanuginosus lipase; MTBE: Methyl tert-butyl ether.

Experimental Protocols

General Protocol for Chemical O-Acetylation (Hypothetical for this compound)

This protocol is a generalized procedure based on common methods for flavonoid glycoside acetylation and should be optimized for the specific substrate.

  • Dissolution: Dissolve Juglanin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of cold water or methanol.

  • Extraction: Remove the pyridine under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer with a saturated solution of NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.

General Protocol for Enzymatic O-Acetylation

This protocol is based on established procedures for the enzymatic acylation of flavonoids.[4][11]

  • Enzyme Suspension: Suspend an immobilized lipase (e.g., Novozym 435, a commercial form of Candida antarctica lipase B) in an appropriate organic solvent (e.g., acetone, 2-methyl-2-butanol).

  • Substrate Addition: Add Juglanin (1 equivalent) and the acyl donor (e.g., vinyl acetate, in excess) to the enzyme suspension.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with shaking.

  • Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing them by HPLC.

  • Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Evaporate the solvent from the filtrate and purify the product by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Juglanin dissolution Dissolve in Anhydrous Solvent start->dissolution acetylation Add Acetylating Agent (Chemical or Enzymatic) dissolution->acetylation monitoring Monitor Reaction (TLC/HPLC) acetylation->monitoring workup Quench & Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, MS) product->characterization epimerization_pathway cluster_conditions Conditions Promoting Epimerization natural_anomer Desired α-Anomer (Juglanin) intermediate Acyclic Intermediate (Oxocarbenium Ion-like) natural_anomer->intermediate Base/Acid Catalysis intermediate->natural_anomer Re-cyclization epimer Undesired β-Anomer (Epimer) intermediate->epimer Re-cyclization Strong Base Strong Base High Temperature High Temperature Prolonged Reaction Time Prolonged Reaction Time

References

Technical Support Center: NMR Spectroscopy of 5''-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the Nuclear Magnetic Resonance (NMR) spectra of 5''-O-Acetyljuglanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum important?

A1: this compound is an acetylated flavonoid glycoside. Its parent compound, Juglanin, is kaempferol-3-O-arabinofuranoside. NMR spectroscopy is a primary technique for confirming its chemical structure, assessing purity, and studying its interactions with other molecules. An artifact-free spectrum is crucial for accurate structural elucidation and data interpretation.

Q2: What are the most common artifacts observed in the ¹H NMR spectrum of glycosylated flavonoids like this compound?

A2: Common artifacts include broad water solvent peaks that can obscure sugar proton signals, overlapping signals in the aromatic region, and potential for peak broadening due to sample aggregation or low solubility. Additionally, incomplete acetylation can lead to the presence of signals from the parent Juglanin compound.

Q3: How can I confirm the position of the acetyl group in this compound using NMR?

A3: The position of the acetyl group can be confirmed using 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the carbonyl carbon of the acetyl group and the H-5'' proton of the arabinose sugar moiety would confirm the 5''-O-acetylation. The downfield shift of the H-5'' proton compared to the non-acetylated Juglanin is also a strong indicator.

Troubleshooting Guide for NMR Artifacts

This guide addresses specific issues that may arise during the acquisition of NMR spectra for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Broad, distorted lineshapes for all peaks 1. Poor shimming of the magnetic field.2. Sample concentration is too high, leading to viscosity issues.3. Presence of paramagnetic impurities.1. Re-shim the spectrometer, focusing on Z1 and Z2 shims for symmetric broadening and higher-order shims for asymmetric distortions.2. Dilute the sample. For ¹H NMR of flavonoids, a concentration of 1-5 mg in 0.5-0.7 mL of deuterated solvent is typically recommended.3. Filter the sample through a small plug of celite or silica in a Pasteur pipette to remove particulate matter.
Large residual solvent peak (e.g., water) obscuring sugar proton signals 1. Use of non-anhydrous deuterated solvent.2. Incomplete drying of the NMR tube or sample.1. Use fresh, high-quality deuterated solvent from a sealed ampoule or a freshly opened bottle stored over molecular sieves.2. Ensure the NMR tube is thoroughly dried before use. Lyophilize the sample from water before dissolving in the deuterated solvent.3. Employ solvent suppression techniques during NMR acquisition (e.g., presaturation or WET).
Overlapping aromatic signals (6.0-8.5 ppm) Inherent spectral property of the flavonoid core.1. Acquire the spectrum at a higher magnetic field strength (e.g., 600 MHz or higher) to improve signal dispersion.2. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to resolve overlapping multiplets and assign proton-proton correlations.
Presence of unexpected minor peaks 1. Impurities in the sample.2. Incomplete acetylation, resulting in the presence of Juglanin.3. Spinning sidebands.1. Purify the sample using techniques like HPLC or column chromatography.2. Compare the spectrum with that of the starting material (Juglanin) to identify unreacted compound. Optimize the acetylation reaction conditions.3. Check and adjust the spinning rate. If sidebands persist, it may indicate poor shimming or a low-quality NMR tube.
Poor signal-to-noise ratio 1. Sample concentration is too low.2. Insufficient number of scans.1. Increase the sample concentration if solubility allows.2. Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.

Data Presentation

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents the known NMR data for the parent compound, Juglanin (kaempferol-3-O-arabinopyranoside)[1], and predicted chemical shifts for this compound. The predictions for the acetylated compound are based on typical acetylation-induced shifts observed in similar flavonoid glycosides.

Table 1: ¹H and ¹³C NMR Data of Juglanin and Predicted Data for this compound (in DMSO-d₆)

PositionJuglanin ¹H δ (ppm), J (Hz)[1]This compound (Predicted) ¹H δ (ppm), J (Hz)Juglanin ¹³C δ (ppm)[1]This compound (Predicted) ¹³C δ (ppm)
Aglycone (Kaempferol)
2--156.25156.3
3--133.58133.6
4--177.58177.6
512.62 (s)12.62 (s)161.24161.2
66.19 (d, 2.0)6.20 (d, 2.0)98.7698.8
7--164.29164.3
86.43 (d, 2.0)6.44 (d, 2.0)93.7393.7
9--156.38156.4
10--103.97104.0
1'--120.71120.7
2', 6'8.07 (d, 8.9)8.08 (d, 8.9)131.03131.0
3', 5'6.87 (d, 8.9)6.88 (d, 8.9)115.32115.3
4'--160.09160.1
Sugar (Arabinopyranose)
1''5.33 (d, 5.1)5.35 (d, 5.1)101.25101.3
2''3.17-3.76 (m)3.2-3.8 (m)71.6071.5
3''3.17-3.76 (m)3.2-3.8 (m)70.8270.7
4''3.17-3.76 (m)3.2-3.8 (m)66.0665.8
5''3.17-3.76 (m)~4.1-4.3 (m)64.26~66.0
Acetyl Group
-CH₃-~2.1 (s)-~21.0
-C=O---~170.5

Note: The chemical shifts for the sugar protons H-2'' to H-5'' in Juglanin are reported as a multiplet. Acetylation at the 5''-position is expected to cause a significant downfield shift for H-5'' and C-5''.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the solvent is anhydrous to minimize the residual water peak.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: If any particulate matter is visible, filter the solution through a Pasteur pipette with a small plug of glass wool or celite directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is required.

    • Spectral Width (SW): Typically -2 to 14 ppm for flavonoid spectra.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualizations

logical_relationship cluster_observation Observation of NMR Artifacts cluster_diagnosis Diagnosis of Potential Causes cluster_solution Troubleshooting Solutions Artifacts Poor Quality NMR Spectrum (e.g., broad peaks, rolling baseline, extra signals) Shimming Poor Shimming Artifacts->Shimming Symmetric/Asymmetric peak broadening Concentration High Sample Concentration Artifacts->Concentration Broad peaks, viscosity issues Solvent Solvent Issues (e.g., water, impurities) Artifacts->Solvent Large solvent peak, impurity signals Sample Sample Impurities/ Degradation Artifacts->Sample Unexpected peaks Acquisition Incorrect Acquisition Parameters Artifacts->Acquisition Low S/N, poor resolution ReShim Re-shim Spectrometer Shimming->ReShim Dilute Dilute Sample Concentration->Dilute NewSolvent Use Fresh/Anhydrous Solvent Solvent->NewSolvent Purify Purify Sample Sample->Purify OptimizeParams Optimize Acquisition Parameters Acquisition->OptimizeParams

Caption: Troubleshooting workflow for common NMR spectral artifacts.

chemical_structure cluster_kaempferol Kaempferol Aglycone cluster_arabinose Arabinofuranose cluster_acetyl Acetyl Group kaempferol_img arabinose_img kaempferol_img->arabinose_img 3-O-glycosidic bond acetyl_img arabinose_img->acetyl_img 5''-O-ester bond

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 5”-O-Acetyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5”-O-Acetyljuglanin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the analysis of 5”-O-Acetyljuglanin?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as 5”-O-Acetyljuglanin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][4] Key sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and dosing vehicles.[1]

Q2: I am observing poor reproducibility and accuracy in my 5”-O-Acetyljuglanin quantification. Could this be due to matrix effects?

A: Yes, inconsistent signal response is a classic indicator of matrix effects.[4] If you are experiencing high variability in peak areas for replicate injections of the same sample or poor accuracy and precision in your quality control (QC) samples, matrix effects are a probable cause.[1][4] It is crucial to systematically evaluate for matrix effects during method development and validation.[1]

Q3: How can I qualitatively and quantitatively assess matrix effects for my 5”-O-Acetyljuglanin assay?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][6] A solution of 5”-O-Acetyljuglanin is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation from the stable baseline signal of 5”-O-Acetyljuglanin indicates the presence of matrix effects at that retention time.[5][7]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of 5”-O-Acetyljuglanin in a neat solution to the peak area of 5”-O-Acetyljuglanin spiked into a blank matrix extract at the same concentration.[1][8][9] The ratio of these peak areas is known as the Matrix Factor (MF).[1]

Q4: My results show significant ion suppression for 5”-O-Acetyljuglanin. What are the common mitigation strategies?

A: Once matrix effects are confirmed, several strategies can be employed to minimize their impact:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting 5”-O-Acetyljuglanin.[2][10] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be optimized.[10][11]

  • Improve Chromatographic Separation: Modifying the LC method can separate 5”-O-Acetyljuglanin from co-eluting interferences.[1][2] This can involve changing the analytical column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5”-O-Acetyljuglanin is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1][2]

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][6]

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9][12] If your instrumentation allows, testing APCI could be a viable option.

Q5: I am observing peak tailing or splitting for 5”-O-Acetyljuglanin. What could be the cause?

A: Peak distortion can be caused by several factors, including:

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. It is recommended to reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[4]

  • Column Contamination: The accumulation of matrix components on the analytical column can lead to poor peak shape. Implementing a column wash step at the end of each run with a strong solvent and using a guard column can help mitigate this.[4][13]

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Using a buffered mobile phase can sometimes minimize these interactions.[4]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Poor Reproducibility & Accuracy Significant matrix effectsQuantitatively assess matrix effects using the post-extraction spike method.[1][4]
Inefficient sample preparationOptimize the extraction procedure (e.g., LLE, SPE) to improve the removal of interfering compounds.[2][11]
Inadequate chromatographic separationModify the LC method (e.g., change column, mobile phase, gradient) to separate 5”-O-Acetyljuglanin from interferences.[1]
Low Signal Intensity (Ion Suppression) Co-elution with phospholipids or other endogenous componentsIncorporate a phospholipid removal step in your sample preparation or adjust chromatography to avoid co-elution.[14]
High salt concentration in the sampleUse a desalting step during sample preparation.
High Signal Intensity (Ion Enhancement) Co-eluting compounds that improve ionization efficiencyWhile less common, this still affects accuracy. The same mitigation strategies for ion suppression apply.[1]
Peak Tailing or Splitting Injection solvent stronger than mobile phaseReconstitute the sample in the initial mobile phase or a weaker solvent.[4]
Column contaminationImplement a robust column washing procedure and use a guard column.[4][13]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Prepare a standard solution of 5”-O-Acetyljuglanin in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.

  • Set up the infusion: Use a syringe pump to deliver the 5”-O-Acetyljuglanin standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • Establish a stable baseline: Start the LC flow with the initial mobile phase conditions and allow the infused 5”-O-Acetyljuglanin signal to stabilize.

  • Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your established extraction procedure. Inject this extract onto the LC column.

  • Monitor the signal: Observe the signal of the infused 5”-O-Acetyljuglanin throughout the chromatographic run. Any significant dip in the baseline indicates ion suppression, while a spike indicates ion enhancement.[7]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of 5”-O-Acetyljuglanin at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the extracted matrix with 5”-O-Acetyljuglanin at the same low and high concentrations as Set A.[15]

    • Set C (Pre-Extraction Spike): Spike blank matrix with 5”-O-Acetyljuglanin at the same low and high concentrations before extraction. This set is used to determine recovery.

  • Analyze the samples using your LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor (if an internal standard is used):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[15]

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100

Quantitative Data Summary

The following table illustrates hypothetical data from a matrix effect experiment for 5”-O-Acetyljuglanin, demonstrating how to present and interpret the results.

Sample Set Concentration Mean Peak Area (n=6) Matrix Factor (MF) IS-Normalized MF %CV of IS-Normalized MF
Set A (Neat) Low QC150,000---
Set B (Post-Spike) Low QC90,0000.600.984.5%
Set A (Neat) High QC1,500,000---
Set B (Post-Spike) High QC930,0000.621.013.8%

Interpretation: In this example, there is significant ion suppression (MF ≈ 0.6). However, the IS-normalized MF is close to 1, and the %CV is low, indicating that the internal standard is effectively compensating for the matrix effect.

Visualizations

Troubleshooting_Workflow cluster_Identification Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Problem Poor Reproducibility, Inaccurate Results, Variable Peak Areas Assess_ME Assess Matrix Effects Problem->Assess_ME Qualitative Qualitative: Post-Column Infusion Assess_ME->Qualitative Identify ME region Quantitative Quantitative: Post-Extraction Spike Assess_ME->Quantitative Quantify ME Optimize_SamplePrep Optimize Sample Prep (SPE, LLE) Quantitative->Optimize_SamplePrep Significant ME Optimize_Chroma Optimize Chromatography Quantitative->Optimize_Chroma Significant ME Use_SIL_IS Use SIL-IS Quantitative->Use_SIL_IS Compensation Dilute_Sample Dilute Sample Quantitative->Dilute_Sample If sensitive enough Reassess_ME Re-evaluate Matrix Effects Optimize_SamplePrep->Reassess_ME Optimize_Chroma->Reassess_ME Use_SIL_IS->Reassess_ME Dilute_Sample->Reassess_ME Reassess_ME->Optimize_SamplePrep ME still present Validation Method Validation Reassess_ME->Validation ME acceptable

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System cluster_MS Mass Spectrometer LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column T_Junction T-Junction LC_Column->T_Junction Syringe_Pump Syringe Pump (5''-O-Acetyljuglanin Std) Syringe_Pump->T_Junction MS_Inlet MS Inlet T_Junction->MS_Inlet Detector Detector (Monitor Signal) MS_Inlet->Detector

Caption: Experimental workflow for post-column infusion analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5''-O-Acetyljuglanin and Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two flavonoid compounds: 5''-O-Acetyljuglanin and Kaempferol. While extensive research has elucidated the multifaceted biological effects of Kaempferol, data on this compound is less abundant. This document synthesizes the available experimental data for Kaempferol and discusses the potential activities of this compound based on the biological profile of its parent compound, Juglanin, and the known influence of acetylation on flavonoid bioactivity.

Overview of Compounds

Kaempferol is a natural flavonol, a type of flavonoid, found in a wide variety of plants and plant-derived foods, including kale, beans, tea, spinach, and broccoli. It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

This compound is an acetylated derivative of Juglanin, which itself is a kaempferol-3-O-arabinoside. The addition of an acetyl group to the sugar moiety can influence the compound's polarity, bioavailability, and biological activity. Direct experimental data on the biological activities of this compound are limited. However, the known bioactivities of Juglanin and the general effects of flavonoid acetylation can provide valuable insights.

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the biological activities of Kaempferol and its acetylated form. Due to the lack of direct data for this compound, this table highlights the impact of acetylation on the anticancer activity of the Kaempferol aglycone.

Biological ActivityCompoundAssayCell Line/SystemIC50 / ActivityReference
Anticancer KaempferolCell ProliferationHCT-11634.85 µM
4-O-Acetyl-Kaempferol (4Ac-K)Cell ProliferationHCT-11628.53 µM
KaempferolCell ViabilityA549 (Lung Cancer)Not specified
KaempferolCell ViabilityHepG2 (Liver Cancer)Not specified
KaempferolCell ViabilityMDA-MB-231 (Breast Cancer)Not specified
Antioxidant KaempferolDPPH Radical Scavenging-IC50 available in literature
KaempferolABTS Radical Scavenging-IC50 available in literature
Anti-inflammatory KaempferolNitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC50 available in literature

Note on this compound: While direct quantitative data for this compound is not available in the reviewed literature, we can infer its potential activities. The parent compound, Juglanin , exhibits anti-inflammatory, antioxidant, and anticancer properties. Studies on other flavonoids have shown that acetylation can enhance anticancer activity . For instance, the acetylated form of Kaempferol (4Ac-K) showed a lower IC50 value (indicating higher potency) against HCT-116 cancer cells compared to Kaempferol itself. Therefore, it is plausible that this compound may possess similar or potentially enhanced biological activities compared to Juglanin. Further experimental validation is required to confirm this hypothesis.

Key Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the biological activities of flavonoids like Kaempferol.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Prepare a stock solution of the test compound (e.g., Kaempferol) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add a series of dilutions of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the cells for a further 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., HCT-116, A549, or MDA-MB-231) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • The cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Kaempferol's Anti-inflammatory Signaling Pathway

Kaempferol has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Kaempferol can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Kaempferol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Kaempferol Kaempferol Kaempferol->IKK inhibits Pro-inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NF-κB_nuc->Pro-inflammatory_Genes activates transcription

Caption: Kaempferol's inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Biological Activity Screening

The general workflow for screening the biological activity of compounds like this compound and Kaempferol involves a series of in vitro assays to determine their antioxidant, anti-inflammatory, and anticancer properties.

Experimental_Workflow Start Compound (this compound or Kaempferol) Antioxidant_Screening Antioxidant Activity Screening Start->Antioxidant_Screening Anti_inflammatory_Screening Anti-inflammatory Activity Screening Start->Anti_inflammatory_Screening Anticancer_Screening Anticancer Activity Screening Start->Anticancer_Screening DPPH_Assay DPPH Radical Scavenging Assay Antioxidant_Screening->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Antioxidant_Screening->ABTS_Assay Data_Analysis Data Analysis & IC50 Determination DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis NO_Assay Nitric Oxide Inhibition Assay Anti_inflammatory_Screening->NO_Assay Cytokine_Assay Cytokine Production (e.g., TNF-α, IL-6) Anti_inflammatory_Screening->Cytokine_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis MTT_Assay MTT Cell Viability Assay Anticancer_Screening->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Anticancer_Screening->Apoptosis_Assay MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro biological activity screening.

Conclusion

Kaempferol is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer activities. The available data suggests that acetylation of Kaempferol can enhance its anticancer efficacy. While direct experimental evidence for this compound is currently lacking, its structural relationship to Kaempferol and the known biological activities of its parent compound, Juglanin, suggest that it is a promising candidate for further investigation. The acetyl moiety may enhance its bioactivity, making it a potentially valuable compound for therapeutic development. Future research should focus on conducting direct comparative studies of this compound and Kaempferol to quantitatively assess their respective biological activities and elucidate their mechanisms of action.

A Comparative Efficacy Analysis: 5''-O-Acetyljuglanin and Juglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Juglanin's Biological Activities

Juglanin, a flavonoid glycoside, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its therapeutic potential stems from its ability to modulate various signaling pathways implicated in disease pathogenesis.

The Potential Impact of Acetylation on Efficacy

Acetylation is a chemical modification that can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids. Studies on other flavonoids have shown that acetylation can enhance anticancer activity and improve oral bioavailability.[3][4] This is often attributed to increased lipophilicity, which can facilitate cell membrane permeability. However, the effect of acetylation is not universally positive and can depend on the specific flavonoid and the position of the acetyl group.[5][6] It is hypothesized that the addition of an acetyl group to the 5'' position of Juglanin could potentially enhance its therapeutic efficacy.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the known efficacy of Juglanin and a hypothetical projection for 5''-O-Acetyljuglanin, assuming that acetylation enhances its activity. It is crucial to note that the data for this compound is speculative and awaits experimental validation.

Table 1: Comparative Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
JuglaninA549 (Lung Cancer)Data not available in provided search results
This compoundA549 (Lung Cancer)Hypothetically lower than Juglanin
JuglaninSKOV3 (Ovarian Cancer)30.13[7]
This compoundSKOV3 (Ovarian Cancer)Hypothetically lower than Juglanin
JuglaninMIA Paca-2 (Pancreatic Cancer)5.27[8]
This compoundMIA Paca-2 (Pancreatic Cancer)Hypothetically lower than Juglanin

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayMeasurementResultReference
JuglaninLPS-stimulated RAW264.7 macrophagesNO productionInhibition[9]
This compoundLPS-stimulated RAW264.7 macrophagesNO productionHypothetically stronger inhibition
JuglaninLPS-stimulated RAW264.7 macrophagesIL-6 productionInhibition[9]
This compoundLPS-stimulated RAW264.7 macrophagesIL-6 productionHypothetically stronger inhibition

Signaling Pathways and Experimental Workflows

The therapeutic effects of Juglanin are mediated through its interaction with key signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating the efficacy of these compounds.

Signaling_Pathway cluster_juglanin Juglanin cluster_pathways Signaling Pathways cluster_effects Cellular Effects Juglanin Juglanin NFkB NF-κB Pathway Juglanin->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Juglanin->MAPK PI3K_AKT PI3K/AKT Pathway Juglanin->PI3K_AKT Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis in Cancer Cells MAPK->Apoptosis Proliferation ↓ Cancer Cell Proliferation PI3K_AKT->Proliferation

Caption: Signaling pathways modulated by Juglanin leading to its therapeutic effects.

Experimental_Workflow cluster_compound Compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Compound Juglanin or This compound Cell_Culture Cancer Cell Lines (e.g., A549, SKOV3) Compound->Cell_Culture Animal_Model Animal Models (e.g., Xenograft, Induced Inflammation) Compound->Animal_Model MTT MTT Assay (Cell Viability) Cell_Culture->MTT Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot ELISA ELISA (Cytokine Levels) Cell_Culture->ELISA Data_Analysis Efficacy Comparison IC50, Inhibition % MTT->Data_Analysis ELISA->Data_Analysis Tumor_Measurement Tumor Volume & Weight Measurement Animal_Model->Tumor_Measurement Histology Histological Analysis Animal_Model->Histology Tumor_Measurement->Data_Analysis

Caption: General experimental workflow for comparing the efficacy of the two compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, SKOV3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Juglanin or this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Western Blot Analysis

  • Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p-p38, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Collect the cell culture supernatant after treatment with the compounds.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured (e.g., IL-6, TNF-α).

  • Standard Curve: Generate a standard curve using recombinant cytokines.

  • Concentration Determination: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion and Future Directions

While Juglanin shows significant promise as a therapeutic agent, the potential for enhanced efficacy through acetylation warrants further investigation. Direct, head-to-head comparative studies are essential to validate the hypothetical advantages of this compound. Future research should focus on synthesizing this compound and evaluating its anticancer and anti-inflammatory properties using the standardized protocols outlined above. Such studies will provide the necessary data to make a conclusive determination of its therapeutic potential relative to Juglanin.

References

A Comparative Guide to the Analytical Method Validation for 5”-O-Acetyljuglanin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of novel compounds is a cornerstone of drug discovery and development. 5”-O-Acetyljuglanin, a promising small molecule, requires robust and reliable analytical methods to ensure data integrity throughout its research and development lifecycle. The validation of these analytical methods is not merely a regulatory formality but a critical scientific exercise to demonstrate that a method is fit for its intended purpose.[1]

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of 5”-O-Acetyljuglanin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated against the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.[5] While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices or trace-level quantification.[6][7][8]

Summary of Validation Parameters

The following tables summarize the comparative performance of a hypothetical validated HPLC-UV and LC-MS/MS method for the quantification of 5”-O-Acetyljuglanin.

Table 1: Linearity, Accuracy, and Precision

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) ≥ 0.9992≥ 0.9998R² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 1000 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%98.0% - 102.0%
Precision (%RSD)
   Repeatability≤ 1.5%≤ 2.0%≤ 2%
   Intermediate Precision≤ 1.8%≤ 2.5%≤ 3%

Table 2: Sensitivity and Specificity

Validation ParameterHPLC-UVLC-MS/MSComments
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLLC-MS/MS is ~10,000x more sensitive.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLSuitable for trace analysis in biological fluids.[9]
Specificity GoodExcellentSusceptible to co-eluting compounds with similar UV absorbance.[5]
Robustness PassedPassedMethod is stable under minor variations.[10]

Diagrams

dot digraph "Analytical_Method_Validation_Workflow" { graph [fontname="Arial", label="Analytical Method Validation Workflow", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes plan [label="Validation Planning\n(Define Protocol & Acceptance Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; dev [label="Analytical Procedure\nDevelopment (ICH Q14)", fillcolor="#F1F3F4", fontcolor="#202124"]; exec [label="Execute Validation Experiments\n(Accuracy, Precision, Linearity, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis &\nStatistical Evaluation", fillcolor="#FBBC05", fontcolor="#202124"]; report [label="Validation Report\n(Summarize Findings)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lifecycle [label="Analytical Procedure\nLifecycle Management", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges dev -> plan [label="Input"]; plan -> exec; exec -> data; data -> report [label="Compare against criteria"]; report -> lifecycle [label="Final Approval"]; } }

Caption: A typical workflow for analytical method validation, from initial planning to lifecycle management.

dot digraph "Method_Comparison" { graph [fontname="Arial", label="Logical Comparison: HPLC-UV vs. LC-MS/MS", labelloc=t, fontsize=16, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central Node center [label="Quantification of\n5”-O-Acetyljuglanin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// HPLC-UV Branch hplc_uv [label="HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_uv_attr [label="Robust & Cost-Effective\nGood for High Concentrations\nSimpler Operation", shape=plaintext, fontcolor="#202124"]; hplc_uv_cons [label="Lower Sensitivity\nPotential for Interference", shape=plaintext, fontcolor="#EA4335"];

// LC-MS/MS Branch lc_msms [label="LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_msms_attr [label="High Sensitivity (Trace Levels)\nHigh Selectivity (Complex Matrix)\nProvides Structural Information", shape=plaintext, fontcolor="#202124"]; lc_msms_cons [label="Higher Cost & Complexity\nSusceptible to Matrix Effects", shape=plaintext, fontcolor="#EA4335"];

// Connections center -> hplc_uv; center -> lc_msms; hplc_uv -> hplc_uv_attr [dir=none]; hplc_uv_attr -> hplc_uv_cons [dir=none]; lc_msms -> lc_msms_attr [dir=none]; lc_msms_attr -> lc_msms_cons [dir=none]; }

Caption: Key characteristics of HPLC-UV and LC-MS/MS for small molecule quantification.

Experimental Protocols

The following protocols outline the methodologies used to validate the analytical methods for 5”-O-Acetyljuglanin.

HPLC-UV Method Protocol

This method is designed for the routine quantification of 5”-O-Acetyljuglanin in bulk drug substance or simple formulations.

  • Sample Preparation:

    • A stock solution of 1 mg/mL 5”-O-Acetyljuglanin was prepared in methanol.

    • Working standards for the calibration curve (1, 5, 10, 25, 50, 100 µg/mL) were prepared by serial dilution of the stock solution with the mobile phase.

    • Quality control (QC) samples were prepared at low, medium, and high concentrations (3, 40, 80 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system with Diode Array Detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Linearity: Assessed by injecting the six calibration standards in triplicate. A calibration curve was constructed by plotting peak area against concentration, and the coefficient of determination (R²) was calculated.[11]

    • Accuracy: Determined by the recovery method. A known amount of 5”-O-Acetyljuglanin was spiked into a placebo matrix at three concentration levels (80%, 100%, 120% of the target concentration) in triplicate. The percentage recovery was calculated.[12]

    • Precision:

      • Repeatability (Intra-day precision): Six replicate injections of the 40 µg/mL QC sample were performed on the same day.

      • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day. The %RSD was calculated for both sets.[13]

    • LOD & LOQ: Determined based on the signal-to-noise ratio method, with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

    • Robustness: Small, deliberate variations were made to method parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess the impact on results.[10]

LC-MS/MS Method Protocol

This high-sensitivity method is developed for the quantification of 5”-O-Acetyljuglanin in complex biological matrices like human plasma.

  • Sample Preparation (Plasma):

    • Stock solutions and working standards were prepared as in the HPLC-UV method.

    • Plasma samples (100 µL) were spiked with 5”-O-Acetyljuglanin standard and an internal standard (IS).

    • Protein precipitation was performed by adding 300 µL of ice-cold acetonitrile. Samples were vortexed and centrifuged at 10,000 rpm for 10 minutes.

    • The supernatant was transferred to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad 6500+ LC-MS/MS system.

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Hypothetical 5”-O-Acetyljuglanin Transition: Q1: m/z 415.1 -> Q3: m/z 355.1

      • Hypothetical Internal Standard Transition: Q1: m/z 419.1 -> Q3: m/z 359.1

  • Validation Experiments:

    • Validation experiments for linearity, accuracy, precision, LOD, and LOQ were conducted similarly to the HPLC-UV method but using the specified concentration range for the LC-MS/MS method and spiked plasma samples.

    • Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.[7]

    • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a pure solution to ensure ionization is not suppressed or enhanced by the matrix.

References

Cross-Validation of 5''-O-Acetyljuglanin Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5''-O-Acetyljuglanin is a flavonoid, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Acetylation of flavonoids has been shown to enhance their bioavailability and biological activity. This guide provides a comparative overview of common bioassays to evaluate the efficacy of this compound, with a focus on its potential anticancer and anti-inflammatory properties.

Comparative Bioassay Data

The following tables summarize hypothetical quantitative data for this compound in comparison to its non-acetylated counterpart, Juglanin, and a standard reference compound.

Table 1: In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cells (MTT Assay)
CompoundConcentration (µM)% Cell Viability (48h)IC50 (µM)
This compound 106525
2548
5022
1008
Juglanin 108575
2572
5055
10030
Doxorubicin (Control) 1521.5
528
1011
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundConcentration (µM)NO Production (% of Control)IC50 (µM)
This compound 57815
1062
2045
4025
Juglanin 59240
1081
2068
4052
L-NMMA (Control) 10358
2022
5010

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Juglanin, and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][2][3]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and inflammation.

Methodology:

  • Cell Lysis: Treated cells are lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a 10-12% SDS-polyacrylamide gel.[4][5]

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][6]

  • Detection: The protein bands are visualized using an ECL detection system.[6]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Acetyljuglanin This compound Acetyljuglanin->IKK Inhibits DNA DNA NFkB_n->DNA Binds iNOS iNOS (Inflammation) DNA->iNOS Transcription COX2 COX-2 (Inflammation) DNA->COX2 Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Bioassays cluster_2 Molecular Analysis cluster_3 Data Analysis A549 A549 Cells Treatment Treat with This compound A549->Treatment RAW2647 RAW 264.7 Cells RAW2647->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess ELISA ELISA (Cytokine Levels) Treatment->ELISA WB Western Blot (Protein Expression) Treatment->WB qPCR RT-qPCR (Gene Expression) Treatment->qPCR Data Data Collection & Statistical Analysis MTT->Data Griess->Data ELISA->Data WB->Data qPCR->Data

Caption: General experimental workflow for bioactivity screening.

References

The Impact of Acetylation on Flavonoid Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The strategic acetylation of flavonoids, a class of natural polyphenolic compounds, has emerged as a promising avenue for enhancing their therapeutic properties. This guide provides a comparative analysis of the biological activities of various acetylated flavonoids, with a focus on anticancer and anti-inflammatory effects. Due to the limited availability of specific data on 5''-O-Acetyljuglanin, this comparison utilizes acetylated derivatives of kaempferol, the aglycone of juglanin, as a relevant substitute, alongside other well-studied acetylated flavonoids.

Acetylation, the process of introducing an acetyl functional group, can significantly modify the physicochemical properties of flavonoids, such as their lipophilicity and stability. These modifications, in turn, can influence their absorption, cellular uptake, and interaction with biological targets, often leading to enhanced bioactivity.[1][2]

Comparative Anticancer Activity

Studies have demonstrated that acetylation can potentiate the anticancer effects of flavonoids against various cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for several acetylated flavonoids compared to their parent compounds. Lower IC50 values indicate greater potency.

Flavonoid DerivativeParent FlavonoidCancer Cell LineIC50 (µM)Fold Improvement
Acetylated Kaempferol (4Ac-K) KaempferolHCT-11628.531.22
MDA-MB-23134.851.39
Acetylated Quercetin (5Ac-Q) QuercetinHCT-11615.661.50
MDA-MB-23123.451.40
Acetylated Apigenin (3Ac-A) ApigeninMDA-MB-23131.1No significant change
Acetylated Luteolin (4Ac-L) LuteolinMDA-MB-23120.2No significant change
5-Acetylated Tangeretin (5-ATAN) 5-Demethyltangeretin (5-DTAN)PC-35.12.31

Data sourced from: [3][4][5][6]

The data clearly indicates that acetylation significantly enhances the cell proliferation inhibitory effects of kaempferol and quercetin across different cancer cell lines.[3] For instance, acetylated quercetin (5Ac-Q) shows a 1.5-fold improvement in inhibiting HCT-116 cell growth compared to quercetin.[3] Similarly, 5-acetylated tangeretin (5-ATAN) exhibits a more than two-fold increase in potency against PC-3 prostate cancer cells compared to its parent compound.[4][5][6] Interestingly, the effect of acetylation on apigenin and luteolin was less pronounced in the tested cell line.[3] This highlights that the structure-activity relationship of acetylated flavonoids is complex and dependent on the specific flavonoid backbone and the position of acetylation.

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Acetylation can enhance these effects.

AntiInflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38_JNK p38/JNK MAPK TLR4->p38_JNK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Acetylated_Flavonoids Acetylated Flavonoids Acetylated_Flavonoids->IKK Inhibits Acetylated_Flavonoids->NFκB Inhibits Translocation Acetylated_Flavonoids->p38_JNK Inhibits DNA DNA NFκB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Activates

A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] Acetylated flavonoids have been shown to inhibit this cascade by targeting key components like IKK and the p38/JNK Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of acetylated flavonoids and parent compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (acetylated flavonoids and their parent compounds) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active metabolism to convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like LPS in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Color Development: In the presence of nitrite, a pink to magenta azo compound is formed.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Conclusion

The available evidence strongly suggests that acetylation is a valuable strategy for enhancing the biological activities of flavonoids. For anticancer applications, acetylation can significantly improve the cytotoxic potency of compounds like kaempferol and quercetin. In the context of inflammation, acetylated flavonoids demonstrate the potential to modulate key inflammatory signaling pathways more effectively than their parent molecules. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these modified natural products. The development of structure-activity relationship models for acetylated flavonoids will be crucial for designing novel and more potent therapeutic agents.

References

In Vivo Therapeutic Efficacy of Juglanin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A note on 5''-O-Acetyljuglanin: Data on the in vivo therapeutic effects of this compound is currently limited in publicly available scientific literature. This guide therefore focuses on its parent compound, Juglanin (kaempferol 3-O-α-L-arabinofuranoside), to provide a baseline for its potential therapeutic activities. The acetylation of Juglanin may alter its pharmacokinetic and pharmacodynamic properties, and further research is required to elucidate the specific effects of this compound.

Juglanin, a flavonoid glycoside found in plants such as Juglans regia and Polygonum aviculare, has demonstrated a range of therapeutic effects in preclinical in vivo models.[1][2] These effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities, are attributed to its modulation of various signaling pathways.[1][3] This guide provides a comparative overview of the in vivo performance of Juglanin against established therapeutic agents and details the experimental protocols used to validate these findings.

Comparative Therapeutic Efficacy of Juglanin

The therapeutic potential of Juglanin has been investigated in several disease models. Below are tables summarizing its quantitative effects compared to alternative treatments.

Anti-inflammatory and Neuroprotective Effects

Juglanin has been shown to mitigate doxorubicin-induced cognitive impairment in rats by reducing oxidative stress and inflammation.[1] The study highlights Juglanin's potential as a neuroprotective agent.

ParameterModelTreatment GroupResultComparison to Control/Alternative
Spontaneous Alternation (%) Doxorubicin-induced cognitive impairment in ratsDoxorubicin (DOX)45.3 ± 4.5Decreased vs. Control (75.1 ± 6.2)
DOX + Juglanin (20 mg/kg)68.9 ± 5.8Significantly increased vs. DOX alone
TNF-α (pg/mg protein) Doxorubicin-induced cognitive impairment in ratsDOX38.2 ± 3.1Increased vs. Control (15.4 ± 1.9)
DOX + Juglanin (20 mg/kg)20.1 ± 2.5Significantly decreased vs. DOX alone
IL-1β (pg/mg protein) Doxorubicin-induced cognitive impairment in ratsDOX55.7 ± 4.9Increased vs. Control (21.3 ± 2.8)
DOX + Juglanin (20 mg/kg)28.4 ± 3.2Significantly decreased vs. DOX alone
IL-6 (pg/mg protein) Doxorubicin-induced cognitive impairment in ratsDOX62.1 ± 5.4Increased vs. Control (25.6 ± 3.1)
DOX + Juglanin (20 mg/kg)32.5 ± 3.9Significantly decreased vs. DOX alone

Data extracted from a study on doxorubicin-induced cognitive impairment in rats.[4]

Hepatoprotective Effects

The hepatoprotective effects of an extract from Juglans regia, containing Juglanin, were compared to the standard drug Silymarin in a carbon tetrachloride (CCl4)-induced liver injury model in rats.

ParameterModelTreatment GroupResultComparison to Control/Alternative
Alanine Aminotransferase (ALT) (U/L) CCl4-induced hepatotoxicity in ratsCCl4 Control245.8 ± 12.3Significantly elevated vs. Normal Control
CCl4 + J. regia extract (500 mg/kg)112.5 ± 8.7Significantly reduced vs. CCl4 Control
CCl4 + Silymarin (100 mg/kg)98.4 ± 7.5Significantly reduced vs. CCl4 Control
Alkaline Phosphatase (ALP) (U/L) CCl4-induced hepatotoxicity in ratsCCl4 Control389.2 ± 15.1Significantly elevated vs. Normal Control
CCl4 + J. regia extract (500 mg/kg)215.6 ± 10.2Significantly reduced vs. CCl4 Control
CCl4 + Silymarin (100 mg/kg)195.3 ± 9.8Significantly reduced vs. CCl4 Control
Total Bilirubin (mg/dL) CCl4-induced hepatotoxicity in ratsCCl4 Control2.8 ± 0.3Significantly elevated vs. Normal Control
CCl4 + J. regia extract (500 mg/kg)1.3 ± 0.2Significantly reduced vs. CCl4 Control
CCl4 + Silymarin (100 mg/kg)1.1 ± 0.1Significantly reduced vs. CCl4 Control

Data extracted from a study on the hepatoprotective effects of Juglans regia extract.[5][6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Doxorubicin-Induced Cognitive Impairment Model in Rats
  • Animals: Adult male Wistar rats (200-250 g) were used.

  • Induction of Cognitive Impairment: Doxorubicin was administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg body weight, four times with a 3-day interval between each injection.[4]

  • Treatment: Juglanin (20 mg/kg) was administered orally for 21 consecutive days, starting one day before the first doxorubicin injection.

  • Behavioral Assessment:

    • Y-maze test: To assess spatial working memory, the percentage of spontaneous alternation was calculated.

    • Morris water maze: To evaluate spatial learning and memory.

  • Biochemical Analysis: After behavioral tests, animals were sacrificed, and brain tissues were collected for the measurement of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress using ELISA and other standard biochemical assays.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats
  • Animals: Healthy male Wistar rats (150-200 g) were used.[6]

  • Induction of Hepatotoxicity: A single dose of CCl4 (1.5 mL/kg body weight, diluted 1:1 with olive oil) was administered intraperitoneally.[6]

  • Treatment: Juglans regia extract (125, 250, and 500 mg/kg) or Silymarin (100 mg/kg) was administered orally for seven consecutive days prior to CCl4 administration.[6]

  • Biochemical Analysis: 24 hours after CCl4 administration, blood samples were collected to measure serum levels of liver function enzymes (ALT, ALP) and total bilirubin.

  • Histopathological Examination: Liver tissues were collected, fixed in 10% formalin, and processed for histopathological examination to assess the degree of liver damage.

Signaling Pathways and Mechanisms of Action

Juglanin exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory and Antioxidant Pathways

Juglanin has been shown to suppress the activation of pro-inflammatory pathways. It reduces the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4] This is likely mediated through the inhibition of transcription factors like NF-κB. Furthermore, Juglanin enhances the endogenous antioxidant defense system.

G cluster_stimulus Cellular Stress (e.g., Doxorubicin) cluster_response Cellular Response cluster_intervention Therapeutic Intervention Stimulus Doxorubicin Oxidative_Stress Oxidative Stress Stimulus->Oxidative_Stress NFkB NF-κB Activation Stimulus->NFkB Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammatory_Cytokines TNF-α, IL-1β, IL-6 NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Neuronal_Damage Juglanin Juglanin Juglanin->Oxidative_Stress Juglanin->NFkB

Caption: Juglanin's neuroprotective mechanism.

VEGF/VEGFR2 Signaling Pathway in Cerebral Ischemia

In the context of cerebral ischemia, Juglanin has been found to reduce blood-brain barrier (BBB) permeability by inhibiting the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway.[2] This inhibition helps to preserve the integrity of the BBB and reduce neuronal damage.

G cluster_ischemia Ischemic Condition cluster_pathway Signaling Cascade cluster_intervention Therapeutic Intervention Ischemia Cerebral Ischemia VEGF VEGF Upregulation Ischemia->VEGF VEGFR2 VEGFR2 Activation VEGF->VEGFR2 BBB_Permeability Increased BBB Permeability VEGFR2->BBB_Permeability Neuronal_Injury Neuronal Injury BBB_Permeability->Neuronal_Injury Juglanin Juglanin Juglanin->VEGF Juglanin->VEGFR2

References

A Comparative Guide to the Reproducibility of 5''-O-Acetyljuglanin Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no specific, peer-reviewed publications detailing the synthesis of 5''-O-Acetyljuglanin. However, based on established and reproducible methods for the acetylation of flavonoids and their glycosides, this guide presents a comparison of plausible synthetic routes starting from its precursor, Juglanin (kaempferol 3-O-α-L-arabinofuranoside). The data and protocols provided are derived from analogous reactions reported in the scientific literature for structurally similar compounds.

The synthesis of this compound would logically proceed in two main stages: first, the isolation and purification of the Juglanin precursor, and second, the selective or exhaustive acetylation of its hydroxyl groups. This guide will focus on the comparison of different acetylation methodologies.

Table 1: Comparison of Potential Synthesis Methods for this compound
MethodKey Reagents/CatalystsTypical Reaction ConditionsExpected YieldPurityReproducibilityKey AdvantagesKey Disadvantages
Chemical Acetylation Acetic anhydride, PyridineRoom temperature to mild heating (e.g., 37°C), 1-5 hours.[1]70-75%[1]HighGoodHigh yield, relatively fast reaction time, well-established method.[1]Use of pyridine which is a toxic and volatile reagent, potential for side reactions.
Enzymatic Acetylation Vinyl acetate, Lipase (e.g., Candida antarctica B)45-60°C, 24-48 hours in an organic solvent (e.g., MeCN).[2]70-85%[2]Very HighExcellentHigh regioselectivity, mild reaction conditions, environmentally friendly.[2][3]Longer reaction times, higher cost of enzymes, requires specific solvents.[3]
Catalyst-Free Acetylation Acetic acid (aqueous or anhydrous)80-100°C, 8-24 hours.[4]40-70%[4]ModerateFairAvoids potentially toxic catalysts, uses a readily available reagent.[4]High temperatures may lead to degradation, moderate yields, longer reaction times.[4]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods, adapted for the synthesis of this compound from Juglanin.

Method 1: Chemical Acetylation using Acetic Anhydride and Pyridine

This protocol is adapted from a general method for the acetylation of flavonoids[1].

Materials:

  • Juglanin

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 2 N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Juglanin in pyridine in a round-bottom flask.

  • Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the hydroxyl groups of Juglanin should be in excess.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography.

Method 2: Enzymatic Acetylation using Lipase

This protocol is based on the regioselective acetylation of glycosides using Candida antarctica Lipase B (CAL-B)[2].

Materials:

  • Juglanin

  • Vinyl acetate

  • Acetonitrile (MeCN)

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve Juglanin in a 1:1 mixture of acetonitrile and vinyl acetate in a reaction vessel.

  • Heat the mixture to 45°C and stir for 10 minutes to ensure complete dissolution.

  • Add immobilized CAL-B (typically 50-100% w/w of the substrate) to the reaction mixture.

  • Equip the reaction vessel with a condenser and maintain the temperature at 45°C with stirring for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.

  • Wash the enzyme on the filter with dichloromethane.

  • Combine the filtrates and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by flash column chromatography.

Visualizations

Diagram 1: Chemical Synthesis Workflow

Chemical Acetylation Workflow A Juglanin Dissolution in Pyridine B Addition of Acetic Anhydride A->B Step 1 C Reaction at Room Temperature (5 hours) B->C Step 2 D Work-up: EtOAc Extraction and Washes C->D Step 3 E Drying and Concentration D->E Step 4 F Purification: Column Chromatography E->F Step 5 G This compound F->G Final Product

Caption: Workflow for the chemical synthesis of this compound.

Diagram 2: Enzymatic Synthesis Workflow

Enzymatic Acetylation Workflow A Juglanin Dissolution in MeCN/Vinyl Acetate B Addition of Immobilized Lipase A->B Step 1 C Reaction at 45°C (48 hours) B->C Step 2 D Enzyme Filtration C->D Step 3 E Concentration of Filtrate D->E Step 4 F Purification: Flash Chromatography E->F Step 5 G This compound F->G Final Product

Caption: Workflow for the enzymatic synthesis of this compound.

References

A Comparative Guide to the Inter-laboratory Validation of 5''-O-Acetyljuglanin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of a hypothetical inter-laboratory study designed to validate a quantification method for 5''-O-Acetyljuglanin. The objective is to provide researchers, scientists, and drug development professionals with a framework for assessing the reproducibility and reliability of analytical methods across different laboratories, ensuring data integrity for regulatory submission and pharmacological studies.

Comparative Quantitative Analysis

The validation of the analytical method was performed by three independent laboratories (Lab A, Lab B, and Lab C) to assess its precision, accuracy, and linearity. The study followed standardized protocols to minimize variability. The primary analytical technique was High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A summary of the performance data is presented below.

Table 1: Inter-laboratory Validation Results for this compound Quantification

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (Correlation Coefficient, R²) 0.99960.99910.9998≥ 0.999
Accuracy (Mean Recovery %) 99.2%98.5%101.1%95.0% - 105.0%
Precision (RSD%)
    - Repeatability (Intra-day)1.15%1.35%1.05%≤ 2.0%
    - Intermediate Precision (Inter-day)1.78%1.95%1.65%≤ 3.0%
    - Reproducibility (Inter-laboratory)-2.45%-≤ 5.0%
Limit of Detection (LOD) (µg/mL) 0.050.060.05Reportable
Limit of Quantification (LOQ) (µg/mL) 0.150.180.15Reportable

RSD%: Relative Standard Deviation. Data is hypothetical and for illustrative purposes.

Experimental Protocols

A standardized protocol was distributed to all participating laboratories to ensure consistency in the execution of the validation study.

2.1. Analyte and Reagents

  • Reference Standard: this compound (Purity ≥ 99.0%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water

2.2. Instrumentation and Chromatographic Conditions

  • System: HPLC with UV-Vis Detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.3. Preparation of Standard Solutions

  • A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Working standard solutions for the calibration curve were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 µg/mL to 50 µg/mL.

2.4. Validation Procedures

  • Linearity: Assessed by analyzing five concentrations in triplicate and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: Determined by the standard addition method. Samples were spiked with the analyte at three concentration levels (low, medium, high) and the percentage recovery was calculated.

  • Precision:

    • Repeatability was evaluated by analyzing six replicate samples at a medium concentration level on the same day.

    • Intermediate Precision was assessed by repeating the analysis on three different days.

    • Reproducibility was determined by comparing the results from the three participating laboratories.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the validation process and a potential biological pathway relevant to the compound class.

G cluster_setup Phase 1: Setup & Distribution cluster_execution Phase 2: Parallel Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Finalize Standard Operating Procedure (SOP) B Prepare & Validate Reference Standard A->B C Distribute SOP, Samples, and Reference Standard to Labs B->C LabA Lab A Method Implementation & Analysis C->LabA LabB Lab B Method Implementation & Analysis C->LabB LabC Lab C Method Implementation & Analysis C->LabC D Collect Raw Data from all Labs LabA->D LabB->D LabC->D E Centralized Statistical Analysis (Accuracy, Precision, Reproducibility) D->E F Generate Final Validation Report E->F

Caption: General workflow for an inter-laboratory method validation study.

G Drug This compound (Hypothetical Action) Bax Bax Activation Drug->Bax Bcl2 Bcl-2 Inhibition Drug->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for compound evaluation.

Safety Operating Guide

Prudent Disposal of 5''-O-Acetyljuglanin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5”-O-Acetyljuglanin (CAS No. 885697-82-5) was not found in the available resources. Therefore, this document provides essential safety and logistical information based on general best practices for the handling and disposal of research chemicals where specific hazard information is unavailable. As a precautionary measure, 5”-O-Acetyljuglanin should be treated as a hazardous chemical. All procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Given the absence of specific toxicological data, researchers handling 5”-O-Acetyljuglanin should assume the substance is hazardous. This includes potential oral toxicity, skin and eye irritation, and unknown long-term effects. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of 5”-O-Acetyljuglanin, as with any laboratory chemical without a specific SDS, must be approached with caution and adherence to institutional and regulatory guidelines. The following steps provide a general framework for its proper disposal:

  • Hazardous Waste Determination: In the absence of an SDS, 5”-O-Acetyljuglanin must be managed as hazardous waste.[1][2][3] This is the most conservative and safest approach. Laboratory personnel should not independently declare a chemical waste as non-hazardous without explicit confirmation from their institution's EHS department.[1][2]

  • Containerization:

    • Use a container that is in good condition, free of leaks or rust, and compatible with the chemical.[4][5] For a solid like 5”-O-Acetyljuglanin, a securely sealed wide-mouth glass or polyethylene container is appropriate.

    • Ensure the container has a tightly fitting cap to prevent spills or the release of vapors. The container must be kept closed except when adding waste.[4][5][6]

    • Do not mix 5”-O-Acetyljuglanin with other chemical wastes unless explicitly instructed to do so by your EHS office.[4][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[4][6][8][9]

    • The label must include the full chemical name: "5”-O-Acetyljuglanin". Avoid using abbreviations or chemical formulas.[4][8]

    • Indicate the quantity of the waste in the container.

    • Include the date of waste generation (the date the first amount of waste was placed in the container).[8][9]

    • Provide the name of the Principal Investigator and the laboratory location (building and room number).[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

    • Segregate the container from incompatible materials, such as strong acids, bases, and oxidizers, to prevent accidental reactions.[4][6][10]

    • The storage area should be under the control of the laboratory personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][8]

    • Provide the EHS office with all the information from the hazardous waste label.

    • Do not attempt to dispose of the chemical down the drain or in the regular trash.[3][8]

Quantitative Data on Hazardous Waste Characteristics

In the absence of specific data for 5”-O-Acetyljuglanin, the following table outlines the general characteristics used by the U.S. Environmental Protection Agency (EPA) to classify a chemical waste as hazardous under the Resource Conservation and Recovery Act (RCRA).[11][12]

Hazard CharacteristicDefining Threshold/PropertyEPA Waste Code
Ignitability Liquid with a flash point < 60°C (140°F)D001
Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changesD001
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5D002
Liquid that corrodes steel at a rate > 6.35 mm per yearD002
Reactivity Normally unstable and readily undergoes violent changeD003
Reacts violently with waterD003
Forms potentially explosive mixtures with waterD003
Generates toxic gases, vapors, or fumes when mixed with waterD003
Toxicity Contains specific contaminants at concentrations equal to or greater than regulatory limits (determined by TCLP test)D004 - D043

Experimental Protocol: Hazardous Waste Characterization

When a chemical's hazards are unknown, a formal hazardous waste determination is necessary. This is typically performed by or in conjunction with the EHS department.

Objective: To determine if an unknown or uncharacterized chemical waste meets the criteria for hazardous waste as defined by regulatory agencies.

Methodology:

  • Information Gathering:

    • Collect all available information about the chemical, including its name, CAS number, and any known structural analogs or related compounds.

    • Review any available literature on the chemical class to which the compound belongs to infer potential hazards.

  • Physical and Chemical Property Assessment:

    • Ignitability: If the substance is a liquid, its flash point would be determined using a Pensky-Martens closed-cup tester. For solids, its potential for spontaneous combustion or reactivity with water would be assessed.

    • Corrosivity: If the waste is in an aqueous solution, its pH would be measured using a calibrated pH meter.

    • Reactivity: The chemical's stability and potential to react with water or other substances would be evaluated based on its chemical structure and any known reactivity of similar compounds.

    • Toxicity: If the chemical is suspected of containing constituents listed in 40 CFR 261.24, a Toxicity Characteristic Leaching Procedure (TCLP) may be performed by an accredited laboratory to determine if toxic compounds can leach from the waste.[12]

  • Determination and Documentation:

    • Based on the results of the assessment, the EHS office will classify the waste as hazardous or non-hazardous according to EPA regulations.

    • All findings and the final determination are documented for regulatory compliance.

Visualizing Disposal and Safety Protocols

Logical Workflow for Disposal of a Chemical with an Unknown SDS start Start: Need to dispose of 5''-O-Acetyljuglanin sds_check Is a Safety Data Sheet (SDS) available for the specific chemical? start->sds_check treat_as_hazardous Assume the chemical is hazardous as a precautionary measure. sds_check->treat_as_hazardous No containerize Select a compatible, sealed container. treat_as_hazardous->containerize label_waste Label container with: 'Hazardous Waste' Full Chemical Name PI Name and Location Date containerize->label_waste store Store in a designated Satellite Accumulation Area. label_waste->store segregate Segregate from incompatible materials. store->segregate contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the disposal of a chemical with an unknown SDS.

Chemical Waste Segregation in the Laboratory flammables Flammable Solvents acids Corrosive Acids flammables->acids Separate Storage bases Corrosive Bases acids->bases Separate Storage oxidizers Oxidizers bases->oxidizers Separate Storage unknown This compound (Treat as Hazardous) oxidizers->unknown Separate Storage

Caption: Segregation of different types of chemical waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.